1-(4-Ethynylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)ethanamine |
InChI |
InChI=1S/C10H11N/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-8H,11H2,2H3 |
InChI Key |
LMPWVOBLZARDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Ethynylphenyl)ethan-1-amine: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Ethynylphenyl)ethan-1-amine is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a chiral benzylic amine and a terminal alkyne, offers a versatile scaffold for the synthesis of complex molecular architectures. The primary amine provides a site for amide bond formation, salt formation, and other nucleophilic reactions, while the ethynyl group is a gateway to a rich variety of chemical transformations, most notably "click" chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions.[1] This guide provides a comprehensive overview of the chemical properties, stability, and synthetic considerations for this valuable building block, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported in the public domain, its properties can be reliably predicted based on its structure and data from closely related analogs such as 1-(4-methylphenyl)ethylamine and 1-(4-ethylphenyl)ethanamine.[2][3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogs |
| Molecular Formula | C₁₀H₁₁N | - |
| Molecular Weight | 145.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to 1-(4-methylphenyl)ethylamine (liquid) and 1-(4-ethylphenyl)ethanamine (solid).[2][3] |
| Boiling Point | > 200 °C (at atmospheric pressure) | The ethynyl group is expected to increase the boiling point compared to the methyl analog (76-82 °C at 1 mmHg).[2] |
| Solubility | Soluble in common organic solvents (e.g., methanol, DMSO, dichloromethane); sparingly soluble in water. | The amine group can form a hydrochloride salt, which would improve water solubility.[4] |
| pKa (amine) | ~9.2 (for the protonated form) | Similar to other benzylic amines.[4] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methyl protons, the amine protons, and the acetylenic proton. The acetylenic proton would appear as a singlet around 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp-hybridized carbons of the alkyne group (typically in the range of 70-90 ppm), in addition to the aromatic and aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a medium intensity band around 2100 cm⁻¹ for the C≡C triple bond stretch. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 145, with fragmentation patterns characteristic of benzylic amines.
Synthesis of this compound
The most direct and common synthetic route to this compound is the reductive amination of its corresponding ketone precursor, 1-(4-ethynylphenyl)ethan-1-one.[5][6] This method is widely used in medicinal chemistry for its efficiency and operational simplicity.[7]
Figure 1: General workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
-
Imine Formation:
-
To a solution of 1-(4-ethynylphenyl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add an amine source such as ammonium acetate (excess, e.g., 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Reduction:
-
Once imine formation is significant, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[8] Add NaBH₃CN (e.g., 1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the pH is acidic. This will hydrolyze any remaining reducing agent.
-
Basify the solution with an aqueous base (e.g., 1 M NaOH) to a pH > 10 to deprotonate the amine product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Amine Source: Ammonium acetate serves as a convenient in-situ source of ammonia for the imine formation.
-
Reducing Agent: Sodium cyanoborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting ketone, thus improving the yield of the desired amine.[8]
-
pH Control: The initial imine formation is typically favored under slightly acidic to neutral conditions. The final basic work-up is crucial to ensure the amine product is in its free base form for efficient extraction into an organic solvent.
Chemical Stability and Handling
Stability:
-
Oxidation: Primary amines, especially benzylic amines, can be susceptible to air oxidation over time, which may lead to discoloration and the formation of impurities.
-
Polymerization of the Alkyne: Terminal alkynes can undergo polymerization, particularly in the presence of certain metals or upon exposure to heat and light. While this is generally less of a concern under typical storage conditions for this molecule, it is a potential degradation pathway.
-
Light and Heat Sensitivity: As with many organic compounds containing aromatic and reactive functional groups, prolonged exposure to light and elevated temperatures should be avoided to minimize degradation.
Recommended Storage and Handling:
-
Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration (2-8 °C) is advisable for long-term storage to minimize potential degradation.[2]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a highly valuable building block in the synthesis of pharmaceuticals and biologically active molecules.[9][10][11]
Figure 2: Key reaction pathways for this compound.
Reactions of the Amine Group:
-
Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a fundamental transformation in the synthesis of many drug candidates.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.
-
N-Alkylation: The amine can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation. Reductive amination with other aldehydes or ketones can provide a more controlled route to secondary or tertiary amines.[8]
Reactions of the Ethynyl Group:
-
Click Chemistry: The terminal alkyne is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and specific formation of triazole linkages, which are often used as bioisosteres for amide bonds.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for constructing complex molecular frameworks by forming new carbon-carbon bonds.
-
Glaser Coupling: The oxidative coupling of the terminal alkyne can be used to synthesize symmetric diynes, which can be valuable intermediates or target molecules in their own right.
The presence of both the amine and the ethynyl group allows for orthogonal chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery screening. For example, the amine can be functionalized first, followed by a modification of the alkyne, or vice versa, providing a high degree of synthetic flexibility.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. While detailed experimental data for this specific compound is sparse, its chemical properties and reactivity can be confidently predicted based on its constituent functional groups and analogous structures. A thorough understanding of its synthesis, stability, and reactivity, as outlined in this guide, is essential for its successful application in the development of novel and complex molecules.
References
-
Chem-Impex. 1-(4-Methylphenyl)ethylamine. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Synple Chem. Application Note – Reductive Amination. [Link]
-
MySkinRecipes. (4-Ethynylphenyl)methanamine. [Link]
-
FooDB. Showing Compound Ethanamine (FDB003242). [Link]
-
DOI. Supporting Information For: S1. [Link]
-
Amazon AWS. Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties and Atomistic Simulation. [Link]
-
ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. [Link]
-
Macmillan Group. Enantioselective Organocatalytic Reductive Amination. [Link]
-
Semantic Scholar. Microporous poly(tri(4-ethynylphenyl)amine) networks:synthesis, properties, and atomistic simulation. [Link]
-
PubChem. 1-(4-Phenylphenyl)ethan-1-amine. [Link]
-
MDPI. 3-(4-Ethynylphenyl)-1,5-diphenylformazan. [Link]
-
PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]
-
RSC Publishing. Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions: a novel synthesis of pyrroles and pyrrolin-2-ones. [Link]
-
PMC. (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime. [Link]
-
ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]
-
ScienceDirect. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]
-
PMC. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
SIELC Technologies. Ethanone, 1-phenyl-, oxime. [Link]
-
Molecular Therapeutics. Medicinal Chemistry of Drugs. [Link]
Sources
- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(4-Ethylphenyl)ethanamine AldrichCPR 147116-33-4 [sigmaaldrich.com]
- 4. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buy 1-(4-Phenylmethoxyphenyl)ethanamine | 65746-45-4 [smolecule.com]
- 10. (4-Ethynylphenyl)methanamine [myskinrecipes.com]
- 11. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 1-(4-Ethynylphenyl)ethan-1-amine in organic solvents
Technical Whitepaper: Solubility Profiling and Solvent Selection for 1-(4-Ethynylphenyl)ethan-1-amine
Executive Summary
This compound (CAS: 1213055-61-8 for free base; 2490344-82-4 for HCl salt) is a bifunctional chiral intermediate featuring a primary amine and a terminal alkyne. Its structural duality makes it a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Erlotinib analogs) and "Click Chemistry" bioconjugates.
This guide provides a comprehensive analysis of its solubility behavior, governing physicochemical principles, and solvent selection strategies for synthesis and purification. Due to the compound's specialized nature, this profile integrates available empirical data from structural homologs with predictive modeling to guide experimental design.
Physicochemical Characterization
Understanding the solubility of this molecule requires analyzing the competition between its hydrophobic ethynyl-phenyl core and its hydrophilic ethylamine tail.
| Property | Value (Predicted/Analog*) | Mechanistic Implication |
| Molecular Weight | 145.20 g/mol | Low MW favors dissolution in small-molecule solvents. |
| LogP (Octanol/Water) | ~1.9 – 2.2 | Moderately lipophilic. Prefers organic phases but retains some water affinity.[1] |
| pKa (Amine) | ~9.0 – 9.2 | Exists as a cationic species at pH < 7. Solubility is highly pH-dependent. |
| pKa (Alkyne) | ~25 | The terminal proton is weakly acidic; stable to mild bases but deprotonated by strong bases (e.g., NaH, BuLi). |
| H-Bond Donors/Acceptors | 2 / 1 | Primary amine facilitates H-bonding in protic solvents (MeOH, Water). |
*Values estimated based on 4-ethynylaniline and
Solubility Profile & Solvent Compatibility
The solubility of this compound is strictly dictated by its ionization state. The Free Base behaves as a lipophilic organic amine, while the Salt (HCl) behaves as an ionic solid.
Table 1: Predicted Solubility Matrix
| Solvent Class | Specific Solvent | Free Base Solubility | Salt (HCl) Solubility | Application Context |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | High (>50 mg/mL) | General solvent; recrystallization. |
| Polar Protic | Water (pH 7) | Low (<5 mg/mL) | High (>100 mg/mL) | Aqueous workup; Click chemistry (with cosolvent). |
| Polar Aprotic | DMSO, DMF, NMP | Very High | High | Sonogashira coupling; Library storage. |
| Chlorinated | Dichloromethane (DCM) | High | Negligible | Extraction; Normal phase chromatography. |
| Ethers | THF, 1,4-Dioxane | High | Low/Moderate | Grignard generation; Pd-catalyzed coupling. |
| Hydrocarbons | Hexane, Toluene | Moderate (Warm) | Insoluble | Antisolvent for precipitation. |
Critical Handling Note: The primary amine is sensitive to atmospheric CO₂. Prolonged exposure in non-anhydrous solvents can lead to carbamate salt precipitation. Store solutions under Argon/Nitrogen.
Experimental Protocol: Self-Validating Solubility Determination
To establish exact saturation points for your specific batch (which may vary by enantiomeric purity), use the following Equilibrium Solubility Protocol . This method includes self-check steps to ensure data integrity.
Workflow Diagram
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Detailed Methodology
-
Preparation: Weigh ~20 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 200 µL of the target solvent.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Self-Validation Check: If the solution becomes clear, the compound is highly soluble (>100 mg/mL). Add more solid until a suspension persists.
-
-
Phase Separation: Centrifuge or filter through a 0.45 µm PTFE filter (compatible with most organics).
-
Quantification: Dilute the filtrate 100x with Mobile Phase (e.g., MeCN/Water) and inject into HPLC. Calculate concentration against a standard curve.
Application-Specific Solvent Selection
A. Sonogashira Coupling[2][3]
-
Challenge: Requires solubility of the organic halide, the alkyne (our amine), and the inorganic base (often Cs₂CO₃ or K₃PO₄).
-
Recommendation: Use DMF or DMAc . The free base amine is highly soluble here.
-
Protocol Tip: If using the HCl salt, add an extra equivalent of TEA or DIPEA to liberate the free amine in situ before adding the Pd catalyst to prevent catalyst poisoning by the acid.
B. Click Chemistry (CuAAC)
-
Challenge: Often performed in aqueous media where the lipophilic alkyne is insoluble.
-
Recommendation: Use a tBuOH / Water (1:1) mixture.
-
Why? tBuOH solubilizes the phenyl-alkyne core, while water supports the copper catalyst system.
C. Purification via Acid-Base Extraction
-
Logic: Leverage the pKa (~9.0) for purification without chromatography.
-
Workflow:
-
Dissolve crude mixture in Dichloromethane (DCM) .
-
Wash with 1M HCl . The amine protonates and moves to the Aqueous Phase (Solubility switch).
-
Discard Organic Phase (removes non-basic impurities).
-
Basify Aqueous Phase to pH 12 with NaOH. The amine precipitates or oils out.
-
Extract back into DCM or EtOAc .
-
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1213055-61-8. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Bergbreiter, D. E. (2002). Using Soluble Polymers to Recover Catalysts and Ligands. Chemical Reviews (Context on amine solubility in catalysis). Retrieved from [Link]
Sources
1-(4-Ethynylphenyl)ethan-1-amine CAS number and molecular weight
Topic: 1-(4-Ethynylphenyl)ethan-1-amine: Technical Profile & Synthesis Guide
Part 1: Executive Summary
This compound is a high-value chiral building block in medicinal chemistry and materials science. Characterized by a terminal alkyne handle and a primary amine at the benzylic position, this bifunctional scaffold is critical for "Click Chemistry" (CuAAC) applications, the design of covalent kinase inhibitors, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure allows for orthogonal functionalization—the amine serves as a connection point for pharmacophores, while the alkyne enables bio-orthogonal conjugation or library expansion.
Part 2: Chemical Identity & Properties
The compound exists as a racemic mixture or as distinct enantiomers. In high-precision drug development, the (R)- or (S)-isomers are preferred to match the stereochemical requirements of the target binding pocket.
Table 1: Physicochemical Profile[1][2]
| Property | Data |
| Compound Name | This compound |
| IUPAC Name | 1-(4-Ethynylphenyl)ethanamine |
| Common Synonyms | 4-(1-Aminoethyl)phenylacetylene; 4-Ethynyl- |
| CAS Number (R-isomer) | 1213055-61-8 |
| CAS Number (Ketone Precursor) | 42472-69-5 (1-(4-Ethynylphenyl)ethan-1-one) |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Physical State | Pale yellow oil or low-melting solid (free base); White solid (HCl salt) |
| Solubility | Soluble in DMSO, MeOH, DCM; HCl salt soluble in water |
| pKa (Calculated) | ~9.0 (Amine conjugate acid) |
Part 3: Structural Analysis & Reactivity
The molecule features two distinct reactive centers driven by electronic effects:
-
The Benzylic Amine (C1 Position):
-
Reactivity: Nucleophilic attack (acylation, alkylation, reductive amination).
-
Chirality: The C1 carbon is a stereocenter.[1] The (R)-isomer is often pharmacologically distinct. Resolution is typically achieved via chiral HPLC or crystallization with tartaric acid derivatives.
-
-
The Terminal Alkyne (C4 Position):
-
Reactivity: 1,3-Dipolar cycloaddition (Click reaction), Sonogashira coupling, Glaser coupling.
-
Stability: The terminal proton is weakly acidic (
), allowing deprotonation by strong bases (e.g., n-BuLi) for nucleophilic substitution.
-
Part 4: Synthetic Pathways
The synthesis of this compound typically proceeds via the ketone precursor to avoid early-stage handling of the sensitive amine.
Method A: Reductive Amination (Primary Route)
This method converts 1-(4-ethynylphenyl)ethan-1-one directly to the racemic amine.
-
Precursor: 1-(4-Ethynylphenyl)ethan-1-one (CAS 42472-69-5).[2]
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ), Methanol. -
Protocol:
-
Dissolve 1-(4-ethynylphenyl)ethan-1-one (1.0 eq) in dry methanol.
-
Add
(10.0 eq) to form the imine intermediate in situ. Stir at RT for 2 hours. -
Cool to 0°C and slowly add
(1.5 eq). -
Stir at RT for 12–16 hours.
-
Quench: Acidify with 1N HCl to decompose excess hydride, then basify with NaOH to pH >10.
-
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: Silica gel chromatography (DCM:MeOH:NH4OH).
-
Method B: Sonogashira Coupling (Convergent Route)
Used when the chiral amine is already available as a halide.
-
Precursor: (S)-1-(4-Bromophenyl)ethanamine (Boc-protected).
-
Reagents: Trimethylsilylacetylene (TMS-acetylene),
, CuI, TEA. -
Step 1: Coupling of the aryl bromide with TMS-acetylene.
-
Step 2: Deprotection of the TMS group using
/MeOH or TBAF. -
Step 3: Acidic removal of the Boc group to yield the free amine.
Synthesis Workflow Diagram
Caption: Logical flow for the synthesis and resolution of this compound from its ketone precursor.
Part 5: Applications in Drug Discovery
Covalent Kinase Inhibitors
The ethynyl group acts as a "warhead" or a linker. In fragment-based drug discovery (FBDD), this molecule serves as a probe. The alkyne can target cysteine residues in the ATP-binding pocket of kinases, forming irreversible covalent bonds that enhance potency and selectivity.
PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) require precise linkers between the E3 ligase ligand and the protein of interest (POI) ligand.
-
Role: The amine conjugates to the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).
-
Click Reaction: The alkyne undergoes CuAAC with an azide-terminated POI ligand to form a rigid triazole linker, optimizing the ternary complex geometry.
"Clickable" Chemical Probes
Researchers use this scaffold to create photoaffinity probes. The alkyne is bio-orthogonal, allowing the probe to be "clicked" to a fluorescent tag (e.g., Azide-Fluor 488) after cell lysis, facilitating the visualization of drug distribution without interfering with biological processes.
Part 6: Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The terminal alkyne is prone to polymerization upon prolonged exposure to light or heat.
-
Oxidation: Primary amines absorb
from the air to form carbamates; store as the HCl salt for maximum stability. -
Safety: Alkynes are potentially explosive in the presence of copper(I) salts if not buffered correctly. Always perform "Click" reactions in ventilated hoods.
References
-
ChemicalBook. (R)-1-(4-ethynylphenyl)ethanamine Product Page. Retrieved from
-
VulcanChem. Synthesis and Properties of Aryl Ethylamines. Retrieved from
-
PubChem. 1-(4-Ethylphenyl)ethanone (Ketone Precursor Data). Retrieved from
-
MDPI. Synthesis of Ethynylphenyl Derivatives and Formazans. Retrieved from
-
PrepChem. Reduction of Acetophenones to Ethylamines. Retrieved from
Sources
An In-depth Technical Guide on the pKa Values of 1-(4-Ethynylphenyl)ethan-1-amine for Buffer Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the acid dissociation constants (pKa) of 1-(4-ethynylphenyl)ethan-1-amine and their critical role in the strategic selection of buffer systems for pharmaceutical research and development. The principles and methodologies discussed herein are designed to offer a robust framework for ensuring the stability, solubility, and ultimately, the efficacy of drug candidates.
Executive Summary: The Criticality of pKa in Drug Development
The ionization state of a drug molecule, governed by its pKa value(s) and the pH of its environment, is a cornerstone of its physicochemical properties. These properties, including solubility, permeability, and target binding, are pivotal in determining a drug's pharmacokinetic and pharmacodynamic profile. An informed selection of a buffer system, based on a thorough understanding of the drug's pKa, is therefore not merely a matter of procedural diligence but a fundamental step in successful drug development. This guide will delve into the specific pKa considerations for this compound, a compound with distinct acidic and basic functionalities, and provide a comprehensive approach to buffer selection.
Structural Analysis and Ionizable Groups of this compound
The chemical structure of this compound features two key ionizable groups:
-
A primary amine (-NH2): This group is basic and will be protonated at acidic pH values.
-
A terminal ethynyl group (-C≡CH): The proton on the terminal alkyne is weakly acidic.
Understanding the pKa of each of these groups is essential for predicting the molecule's charge state at a given pH and for selecting an appropriate buffer system.
pKa Values of this compound and Structurally Related Compounds
| Functional Group | Compound | pKa Value |
| Amine (Basic) | Phenethylamine | 9.83[1], 9.84[2][3] |
| Benzylamine | 9.33[4] | |
| 1-Phenylethanamine | Predicted ~9.04[5] | |
| Ethynyl (Acidic) | Phenylacetylene | ~19-28.8[6][7][8][9] |
Analysis and Estimation:
-
Amine pKa: The primary amine in this compound is a benzylic amine. The pKa of phenethylamine is approximately 9.83.[1][10] The additional methyl group in 1-phenylethanamine slightly decreases the basicity, and a predicted pKa is around 9.04.[5] The electron-withdrawing effect of the para-ethynyl group on the phenyl ring will further decrease the basicity of the amine. Therefore, the estimated pKa of the amino group of this compound is likely in the range of 8.5 to 9.5.
-
Ethynyl pKa: The proton of a terminal alkyne is very weakly acidic. For phenylacetylene, the pKa is reported in a wide range, from approximately 19 to 28.8.[6][7][8][9] This high pKa indicates that the ethynyl proton will only be removed under very strongly basic conditions, far outside the typical physiological pH range.
For practical purposes in drug development, the basicity of the amine group is the primary consideration for buffer selection.
The Science of Buffer Selection: A Logic-Driven Approach
The primary goal of a buffer is to resist changes in pH. This is most effectively achieved when the pH of the solution is close to the pKa of the buffering agent.[11][12][13] The Henderson-Hasselbalch equation provides the theoretical foundation for this principle.[14][15][16][17]
pH = pKa + log ([A⁻]/[HA])
where:
-
pH is the pH of the buffer solution
-
pKa is the acid dissociation constant of the buffer's weak acid
-
[A⁻] is the molar concentration of the conjugate base
-
[HA] is the molar concentration of the weak acid
Maximum buffer capacity is achieved when pH = pKa, meaning the concentrations of the acidic and basic forms of the buffer are equal.[13][18] A buffer is generally considered effective within a range of pKa ± 1 pH unit.[13]
Given the estimated pKa of the amine group (8.5 - 9.5), a buffer system with a pKa in this range will be most effective for controlling the pH of solutions containing this compound.
Recommended Buffer Systems:
| Buffer System | pKa at 25°C | Useful pH Range |
| Tris(hydroxymethyl)aminomethane (Tris) | 8.1 | 7.1 - 9.1 |
| Borate | 9.24 | 8.2 - 10.2 |
| Glycine-NaOH | 9.6 | 8.6 - 10.6 |
| Carbonate-Bicarbonate | 10.3 | 9.3 - 11.3 |
Considerations for Buffer Selection:
-
Desired pH: The primary determinant for buffer choice is the target pH of the application.
-
Buffer Capacity: The concentration of the buffer should be sufficient to resist pH changes from the addition of acids or bases. A typical concentration range is 0.05 to 0.5 M.[11][12]
-
Toxicity and Compatibility: For biological and pharmaceutical applications, the buffer must be non-toxic and compatible with the drug substance and other excipients.[11][12] For instance, borate buffers are generally avoided in oral or parenteral formulations due to toxicity.[11]
-
Temperature Effects: The pKa of some buffers, like Tris, is sensitive to temperature changes. This should be considered if the application involves temperature fluctuations.
Methodologies for pKa Determination
While estimation provides a strong starting point, experimental determination of the pKa is crucial for precise formulation development. Several robust methods are available.[19]
This is a widely used and cost-effective method for pKa determination.[19][20] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[19]
Experimental Workflow: Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-visible absorption spectra.[21] The absorbance of the compound is measured at various pH values, and the pKa is determined by analyzing the change in absorbance as a function of pH.
In recent years, computational methods have become increasingly reliable for pKa prediction, especially in the early stages of drug discovery.[22][23][24][25][26] These methods utilize quantum mechanics or machine learning algorithms to estimate pKa values based on molecular structure.[25][27][28][29] While computationally intensive methods can be very accurate, faster data-driven approaches are also valuable for high-throughput screening.[25]
Logical Framework for Buffer Selection
The selection of an appropriate buffer is a multifactorial decision process that extends beyond simply matching the pKa to the desired pH.
Logical Flow: Buffer Selection Process
Caption: A systematic approach to selecting the optimal buffer system.
Conclusion and Future Perspectives
A comprehensive understanding of the pKa values of this compound is fundamental to the successful development of formulations containing this molecule. By combining estimations from structurally similar compounds with established principles of buffer theory, researchers can make informed decisions regarding buffer selection. For late-stage development and regulatory submissions, experimental determination of the pKa is highly recommended. The integration of computational prediction tools will continue to streamline this process in early-phase drug discovery, enabling more rapid and efficient lead optimization.
References
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI.
- Phenylacetylene 536-74-3 wiki. Guidechem.
- Buffers in Pharmaceutical and Biologic Systems.
- Phenethylamine. Wikipedia.
- Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
- Phenethylamine Impurities and Related Compound. Veeprho Pharmaceuticals.
- pKa Prediction for Anilines. Scribd.
- Phenylacetylene CAS#: 536-74-3. ChemicalBook.
- Development of Methods for the Determination of pKa Values. PMC.
- pKa Prediction. Rowan.
- Phenethylamine | C8H11N. PubChem.
- Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
- MoKa - pKa modelling. Molecular Discovery.
- Macro-pKa. Schrödinger.
- Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PubMed.
- Phenylacetylene. ChemBK.
- Buffer Equations and Buffer Capacity in General. Pharmaguideline.
- Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019).
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
- Cas 536-74-3,Phenylacetylene. lookchem.
- phenylacetylene. Wikidata.
- Phenethylamine|lookchem.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.
- Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001). ACS Publications.
- Biological Buffers: Essential Tools in Pharmaceutical Processes. DKSH.
- Buffer capacity (video). Khan Academy.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
- Your guide to select the buffer in HPLC development part 1. (2025). PharmaCores.
- Benzylamine | C6H5CH2NH2. PubChem.
- Online Tools for Designing and Understanding Buffers. (2024). BioProcess International.
- Henderson–Hasselbalch equation. Wikipedia.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- 64-04-0(2-PhenylethylaMine) Product Description. ChemicalBook.
- Predicting pKa using a combination of quantum mechanical and machine learning methods. Optibrium.
- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate.
- Henderson–Hasselbalch equation | Acids and bases. (2021). Khan Academy.
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
- 1-Phenethylamine | C8H11N. PubChem.
- 1-Phenylethylamine. Wikipedia.
- 1-Phenethylamine, (-)- | C8H11N. PubChem.
- L-1-Phenylethylamine | 2627-86-3. ChemicalBook.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine|lookchem [lookchem.com]
- 3. 64-04-0 CAS MSDS (2-PhenylethylaMine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-1-Phenylethylamine | 2627-86-3 [chemicalbook.com]
- 6. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. lookchem.com [lookchem.com]
- 9. phenylacetylene - Wikidata [wikidata.org]
- 10. veeprho.com [veeprho.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 13. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
- 14. Buffer Equations and Buffer Capacity in General | Pharmaguideline [pharmaguideline.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Khan Academy [khanacademy.org]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [mdpi.com]
- 23. sphinxsai.com [sphinxsai.com]
- 24. scribd.com [scribd.com]
- 25. pKa Prediction | Rowan [rowansci.com]
- 26. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. schrodinger.com [schrodinger.com]
- 28. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 29. optibrium.com [optibrium.com]
Structural analysis of 1-(4-Ethynylphenyl)ethan-1-amine isomers
Structural Analysis & Characterization of 1-(4-Ethynylphenyl)ethan-1-amine Isomers
Executive Summary
The compound This compound represents a high-value chiral scaffold in medicinal chemistry. Its structure combines a chiral primary amine—a privileged motif in GPCR and kinase inhibitors—with a para-ethynyl group, which serves as a bio-orthogonal handle for "click" chemistry (CuAAC) or Sonogashira coupling.
This guide provides a rigorous technical framework for the synthesis, resolution, and structural assignment of its (R)- and (S)-enantiomers. Unlike simple phenylethylamines, the presence of the terminal alkyne requires specific handling to prevent polymerization or hydration during analysis.
Key Technical Parameters:
| Parameter | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁N |
| Chiral Center | C1 (Benzylic position) |
| Critical Functionality | Terminal Alkyne (
Synthesis & Chiral Resolution Strategy
Direct asymmetric synthesis is possible, but for analytical standards and library generation, Reductive Amination followed by Enzymatic Kinetic Resolution (EKR) is the most robust, self-validating protocol. This avoids the use of expensive chiral auxiliaries (e.g., Ellman’s sulfinamide) at the early stage.
Synthesis Workflow
-
Reductive Amination: The ketone precursor, 1-(4-ethynylphenyl)ethanone, is condensed with ammonium acetate (
) and reduced in situ with sodium cyanoborohydride ( ).-
Note: Avoid catalytic hydrogenation (
) to preserve the alkyne.
-
-
Kinetic Resolution: The racemic amine is subjected to EKR using Candida antarctica Lipase B (CAL-B, Novozym 435) and an acyl donor (Ethyl Acetate).
-
Mechanism: CAL-B selectively acylates the (R)-amine to the acetamide, leaving the (S)-amine free.
-
Structural Characterization Protocols
Absolute Configuration: The Mosher Method
X-ray crystallography is definitive but requires suitable crystals.[3] The Mosher Method (NMR anisotropy) is the rapid, self-validating standard for chiral amines.
Principle:
Derivatization with (R)- and (S)-
Protocol:
-
Sample Prep: React 2 mg of the isolated amine enantiomer with (S)-MTPA-Cl (to form the (R)-Mosher amide) and separately with (R)-MTPA-Cl (to form the (S)-Mosher amide) in pyridine/
. -
NMR Analysis: Acquire
-NMR spectra for both amides. -
Calculation: Calculate
for protons (methyl group) and (phenyl ring protons).-
Interpretation: If
for the methyl group and for the aromatic ring protons, the configuration is (S) .
-
Enantiomeric Purity: Chiral HPLC
Standard C18 columns cannot separate enantiomers. Polysaccharide-based Chiral Stationary Phases (CSPs) are required.
Method Development Table:
| Variable | Recommendation | Rationale |
|---|---|---|
| Column | Chiralpak AD-H or Chiralcel OD-H | Amylose/Cellulose carbamates provide excellent recognition for aromatic amines. |
| Mobile Phase | Hexane : IPA (90:10) | Normal phase mode ensures optimal interaction with the CSP. |
| Modifier | 0.1% Diethylamine (DEA) | CRITICAL: Primary amines tail severely on silica supports. DEA masks silanol sites. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates improve resolution (
Validation Criteria:
-
Resolution (
) > 1.5 (Baseline separation). -
Tailing Factor (
) < 1.2.
Functional Analysis: The "Click" Validation
To verify the integrity of the ethynyl group (ensuring it wasn't reduced to ethyl or hydrated to a ketone during synthesis), a test "click" reaction is performed.
Protocol:
-
Mix 1 mg of the amine with 1 eq. of Benzyl Azide.
-
Add
(5 mol%) and Sodium Ascorbate (10 mol%) in (1:1). -
Stir for 1 hour at RT.
-
LC-MS Check: Look for the formation of the 1,2,3-triazole adduct (
).-
Success: Clean conversion to the triazole confirms the alkyne is intact and sterically accessible.
-
References
-
Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society. Link
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry. Link
-
Kaushik, M. P., et al. (2004). "Chiral separation of amines and amino alcohols by HPLC using polysaccharide stationary phases." Journal of Chromatographic Science. Link
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
-
Sigma-Aldrich. "1-(4-Ethynylphenyl)ethanone Product Specification." Sigma-Aldrich Catalog. Link
Sources
- 1. 1-(4-エチニルフェニル)エタン-1-オン | 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5 | 東京化成工業株式会社 [tcichemicals.com]
- 2. 1-(4-Ethynylphenyl)ethanone | CAS#:42472-69-5 | Chemsrc [chemsrc.com]
- 3. BJOC - A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines [beilstein-journals.org]
Electronic Architecture & Synthesis of 4-Ethynylphenyl Amine Derivatives
A Technical Compendium for Molecular Electronics
Executive Summary
This technical guide analyzes the electronic structure, synthesis, and charge-transport capabilities of 4-ethynylphenyl amine (4-EPA) and its derivatives. As a bifunctional "molecular wire," 4-EPA bridges the gap between bulk electrodes and single-molecule electronics. Its structure features an electron-donating amine (
Part 1: Molecular Architecture & Electronic Fundamentals
The electronic utility of 4-EPA derivatives stems from the interplay between the donor amine and the
Frontier Molecular Orbitals (FMO)
The charge transport efficiency is dictated by the alignment of the Highest Occupied Molecular Orbital (HOMO) relative to the Fermi level (
-
HOMO Character: Predominantly localized on the amine nitrogen and the phenyl ring. The lone pair on the nitrogen facilitates hole injection.
-
LUMO Character: Delocalized across the phenyl ring and the ethynyl triple bond.
-
Band Gap (
): Typically ranges from 3.5 to 4.5 eV in the gas phase, but narrows significantly upon binding to metal surfaces due to renormalization effects.
Table 1: Representative Electronic Parameters (DFT/B3LYP Level)
| Parameter | Value (Approx.) | Significance |
| HOMO Energy | -5.2 eV to -5.5 eV | Determines oxidation potential and hole injection barrier. |
| LUMO Energy | -1.5 eV to -2.0 eV | Determines electron injection barrier. |
| Dipole Moment | ~2.5 - 3.0 Debye | High dipole facilitates orientation in Self-Assembled Monolayers (SAMs). |
| Conductance ( | Measured via STM-BJ; highly dependent on the anchoring group. |
Charge Transport Mechanism
In a single-molecule junction (Gold-Molecule-Gold), transport occurs primarily via off-resonant tunneling . The amine group acts as the primary anchor, forming a donor-acceptor bond (
Part 2: Synthesis & Functionalization Protocol
The synthesis of 4-ethynylphenyl amine derivatives relies on the Sonogashira Cross-Coupling reaction.[1] This protocol prioritizes the use of a protected acetylene source (Trimethylsilylacetylene) to prevent polymerization and ensure high selectivity.
Reaction Logic
-
Catalytic Cycle: Pd(0) inserts into the aryl-halide bond (Oxidative Addition).
-
Activation: Cu(I) activates the terminal alkyne (Transmetallation).
-
Deprotection: The TMS group is removed in a separate step to yield the terminal alkyne.
Step-by-Step Methodology
Target: Synthesis of 4-Ethynylaniline from 4-Iodoaniline.
Phase A: Sonogashira Coupling
-
Reagents: 4-Iodoaniline (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh3)2Cl2 (3 mol%), CuI (2 mol%).
-
Solvent/Base: THF/Triethylamine (1:1 ratio). Note: The amine base acts as a proton scavenger.
-
Atmosphere: Strictly Inert (Argon/Nitrogen). Oxygen causes homocoupling (Glaser coupling).
-
Degassing: Sparge the THF/TEA solvent mixture with Argon for 30 minutes. Critical Step: Failure here results in low yields due to catalyst oxidation.
-
Addition: Add 4-Iodoaniline, Pd catalyst, and CuI to a Schlenk flask.
-
Injection: Add degassed solvent, followed by dropwise addition of Trimethylsilylacetylene.
-
Reaction: Stir at 40°C for 12-18 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1). Look for the disappearance of the starting iodide (
) and appearance of the TMS-intermediate ( ). -
Workup: Filter through Celite to remove metal salts. Concentrate in vacuo.
Phase B: Desilylation (Deprotection)
-
Reagents: TMS-Intermediate, Potassium Carbonate (
, 2.0 eq), Methanol.
-
Dissolution: Dissolve the crude TMS-intermediate in Methanol.
-
Cleavage: Add
and stir at room temperature for 2 hours. -
Validation: The reaction is complete when the TMS peak (0.2 ppm) disappears in
NMR. -
Purification: Flash column chromatography (Silica gel).
Part 3: Single-Molecule Conductance (STM-BJ)
The defining application of 4-EPA is in molecular break junctions. The conductance is measured by repeatedly forming and breaking gold contacts in a solution containing the molecule.
Experimental Setup
-
Technique: Scanning Tunneling Microscope Break Junction (STM-BJ).[2]
-
Conditions: 0.1 - 1.0 mM solution of 4-EPA in Toluene or Mesitylene.
-
Bias Voltage: Typically 100 mV to 500 mV.
Interpreting the Data
Conductance histograms typically reveal a peak corresponding to the most probable conductance of a single molecule bridging the gap.
-
High Conductance Mode:
. Attributed to -stacked dimers or direct interaction of the phenyl ring with the electrode. -
Low Conductance Mode:
. This is the "true" single-molecule value where the current flows through the long axis (Amine-Phenyl-Ethynyl).
Self-Validating Check: If the histogram shows no distinct peaks but only a tunneling decay background, the concentration is too low, or the anchoring groups are not binding. Verify surface cleanliness (flame-annealed gold) and solvent purity.
Part 4: References
-
Single-Molecule Conductance of Bipyridyl Ethynes & Derivatives Source: Journal of Physical Chemistry B (2010) Relevance: Establishes baseline conductance values (
to ) and measurement protocols for ethynyl-bridged systems. -
Sonogashira Coupling: A Detailed Protocol Source: BenchChem / Standard Literature Relevance: Provides the foundational stoichiometry and catalyst choices (Pd/Cu) for synthesizing ethynyl-arene derivatives.
-
Electronic Transport in Oligo(phenyleneethynylene) (OPE) Devices Source: University of Liverpool Repository Relevance: In-depth analysis of amine vs. ethynyl anchoring groups and their effect on molecular junction conductance.[3]
-
HOMO/LUMO Levels of Conjugated Ethynyl Derivatives Source: Physical Chemistry Research Relevance: Provides DFT-calculated orbital energies (-5.2 eV HOMO) for thiophene/phenyl-ethynyl analogs, validating electronic structure claims.
-
4-Ethynylaniline Chemical Safety & Properties Source: PubChem (NIH) Relevance: Verified physicochemical data, CAS numbers, and safety handling (skin/eye irritation warnings) for the precursor.
Sources
An In-Depth Technical Guide to the Bioavailability Prediction for 1-(4-Ethynylphenyl)ethan-1-amine Scaffolds
Abstract
The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential and dosing strategy. The 1-(4-ethynylphenyl)ethan-1-amine scaffold represents a promising chemical moiety in modern medicinal chemistry, yet its structural features—a terminal alkyne and a primary benzylic amine—present unique challenges and considerations for absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive framework for the robust prediction of the bioavailability of this scaffold. We will delve into a multi-tiered approach, beginning with in silico predictive modeling to establish a foundational understanding of its physicochemical properties. This is followed by a detailed exploration of in vitro assays, including the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability and efflux studies, and liver microsomal stability assays, to elucidate the key drivers of its pharmacokinetic profile. Finally, we will outline the principles of designing informative in vivo pharmacokinetic studies in preclinical species. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of bioavailability prediction for this important class of compounds.
Introduction: The Central Role of Bioavailability in Drug Discovery
The journey of a promising bioactive compound from the laboratory bench to a clinically effective therapeutic is fraught with challenges. A significant number of drug candidates fail during development not due to a lack of potency, but because of suboptimal pharmacokinetic properties.[1] Among these, oral bioavailability—the fraction of an administered dose that reaches systemic circulation unchanged—stands as a paramount parameter.[1] It directly influences therapeutic efficacy, safety margins, and the design of patient-friendly dosing regimens.[2] Therefore, the early and accurate prediction of a compound's bioavailability is not merely a data point, but a critical component of a successful drug discovery program, enabling the prioritization of candidates with the highest probability of clinical success.
The this compound scaffold has garnered interest due to its potential for diverse biological activities. However, its constituent parts—a terminal alkyne and a primary amine at a benzylic position—necessitate a thorough and nuanced ADME assessment. The primary amine can influence solubility and serve as a handle for metabolic enzymes, while the terminal alkyne is a known site for cytochrome P450-mediated metabolism.[3][4] This guide will provide a systematic approach to dissecting and predicting the bioavailability of this scaffold, moving from computational predictions to complex biological assays.
Foundational Assessment: In Silico Prediction of Physicochemical Properties
Before embarking on resource-intensive in vitro and in vivo studies, a solid understanding of the fundamental physicochemical properties of the this compound scaffold is essential. These properties are key determinants of a drug's absorption and distribution.[5] Lipinski's Rule of Five provides a valuable framework for assessing the "drug-likeness" of a compound for oral administration.[6][7] This rule stipulates that poor oral absorption is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a calculated octanol-water partition coefficient (logP) of less than 5.[6][8]
We have utilized computational tools to predict the key physicochemical properties of this compound.
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Significance |
| Molecular Weight | 145.2 g/mol | Compliant (< 500) | Influences diffusion and transport across membranes. |
| cLogP | 2.1 | Compliant (< 5) | Indicates a balance between lipid and aqueous solubility, crucial for membrane permeability.[5] |
| Hydrogen Bond Donors | 2 | Compliant (≤ 5) | Affects desolvation energy required for membrane crossing. |
| Hydrogen Bond Acceptors | 1 | Compliant (≤ 10) | Influences interactions with biological targets and solubility. |
| Polar Surface Area (PSA) | 26.02 Ų | N/A | A value < 140 Ų is generally associated with good cell permeability. |
These values were predicted using publicly available computational tools and are intended for initial assessment.
The in silico analysis suggests that the this compound scaffold possesses favorable physicochemical properties for oral bioavailability, with no violations of Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity suggest a good potential for passive diffusion across the intestinal epithelium.
In Vitro Assessment of Permeability and Absorption
While in silico predictions provide a valuable starting point, in vitro models are necessary to obtain empirical data on a compound's ability to traverse biological membranes. We will discuss two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay for a more comprehensive assessment of both passive and active transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that specifically measures a compound's passive diffusion across an artificial lipid membrane.[6] This provides a clean assessment of a molecule's intrinsic ability to permeate a lipid bilayer, a key component of intestinal absorption. The assay is performed in a 96-well plate format, with a donor compartment containing the test compound and an acceptor compartment separated by a lipid-infused filter.[9]
Experimental Protocol: PAMPA
-
Preparation of the Lipid Membrane: A solution of 2% (w/v) lecithin in dodecane is prepared. 5 µL of this solution is added to each well of the donor plate (a 96-well filter plate) and allowed to impregnate the filter for 5-10 minutes.
-
Preparation of Solutions: The test compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the lipid membrane. The same buffer is used for the acceptor plate.
-
Assay Setup: 300 µL of the buffer is added to each well of the acceptor plate. 150 µL of the test compound solution is added to each well of the donor plate.
-
Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for 4-16 hours.
-
Quantification: After incubation, the plates are separated. The concentrations of the test compound in both the donor and acceptor wells, as well as a reference sample of the initial donor solution, are quantified by LC-MS/MS.
-
Calculation of Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well.
-
V_A is the volume of the acceptor well.
-
A is the area of the filter.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at theoretical equilibrium.
-
Caco-2 Cell Permeability and Efflux Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimic the intestinal barrier. This model is considered more physiologically relevant than PAMPA as it expresses both tight junctions for paracellular transport and a complement of influx and efflux transporters, such as P-glycoprotein (P-gp).[10]
A bidirectional Caco-2 assay is crucial for understanding not only the rate of absorption (apical to basolateral transport, A-B) but also the extent of active efflux (basolateral to apical transport, B-A).[10] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[10]
Experimental Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Studies (A-B): The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The test compound (typically at 1-10 µM) is added to the apical (donor) side, and fresh transport buffer is added to the basolateral (acceptor) side.
-
Transport Studies (B-A): In a separate set of wells, the test compound is added to the basolateral (donor) side, and fresh transport buffer is added to the apical (acceptor) side.
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Samples are taken from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The Papp for both A-B and B-A directions is calculated. The efflux ratio is then determined.
Metabolic Stability Assessment
A compound's bioavailability is not only dependent on its ability to cross the intestinal wall but also its susceptibility to first-pass metabolism in the gut and liver. The cytochrome P450 (CYP) enzyme system is a major contributor to the phase I metabolism of many drugs.[11] The this compound scaffold contains two potential sites for metabolic transformation: the primary amine and the terminal alkyne.
-
Primary Amines: Primary amines can undergo oxidative deamination or N-hydroxylation, catalyzed by CYP enzymes.[3][12]
-
Terminal Alkynes: Terminal alkynes are known to be metabolized by CYPs, which can sometimes lead to mechanism-based inactivation of the enzyme.[4]
An in vitro metabolic stability assay using human liver microsomes (HLMs) provides a robust system to assess the susceptibility of a compound to CYP-mediated metabolism.[13]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reagents and Preparation: Pooled human liver microsomes, NADPH (cofactor), and a phosphate buffer (pH 7.4) are required. The test compound is dissolved in a minimal amount of DMSO and then diluted in the buffer.
-
Incubation Mixture: A reaction mixture is prepared containing the test compound (typically at 1 µM), HLMs (e.g., 0.5 mg/mL protein), and buffer. The reaction is initiated by the addition of NADPH.
-
Time Course: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
Quantification: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
Integrated Bioavailability Prediction and In Vivo Studies
The data generated from the in silico and in vitro studies provide a comprehensive preclinical profile of the this compound scaffold's potential bioavailability. This integrated dataset allows for a more informed decision on whether to advance the compound to in vivo pharmacokinetic (PK) studies.
A Holistic View of Bioavailability Determinants
The following diagram illustrates the workflow for integrating the various predictive methods to arrive at a comprehensive assessment of bioavailability.
Caption: Integrated workflow for bioavailability prediction.
Design of In Vivo Pharmacokinetic Studies
Should the in vitro data be promising, an in vivo PK study in a relevant animal model (e.g., rat or mouse) is the definitive step to determine the oral bioavailability.[14][15]
A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals.[14]
-
IV Administration: Provides a direct measure of the compound's distribution and elimination without the influence of absorption. The area under the plasma concentration-time curve (AUC) from the IV dose represents 100% bioavailability.
-
PO Administration: Allows for the assessment of the extent and rate of absorption.
Blood samples are collected at multiple time points after dosing, and the plasma concentrations of the parent drug are measured by LC-MS/MS. The oral bioavailability (%F) is then calculated as:
%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Conclusion
Predicting the oral bioavailability of a novel chemical scaffold like this compound requires a multi-pronged, systematic approach. This guide has outlined a logical progression from rapid in silico assessments to more complex and physiologically relevant in vitro assays, culminating in the design of definitive in vivo pharmacokinetic studies. By understanding the interplay between a compound's physicochemical properties, its permeability across the intestinal barrier, its susceptibility to active efflux, and its metabolic stability, drug discovery teams can make more informed decisions, de-risk their projects, and ultimately increase the likelihood of developing successful oral therapeutics. The methodologies described herein provide a robust and self-validating framework for characterizing the ADME properties of this and other promising scaffolds in the drug discovery pipeline.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
- University of Babylon. (n.d.). Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation.
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
- Hanzlik, R. P., & Tullman, R. H. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. PubMed.
-
U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review NDA: 21-303 SE5-009. Retrieved from [Link]
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- de la Torre, R., Farré, M., Navarro, M., Pastor, A., & Mas, M. (n.d.). Clinical Pharmacokinetics of Amfetamine and Related Substances: Monitoring in Conventional and Non-Conventional Matrices.
- Roth, M. E., & Carroll, F. I. (n.d.).
- Schepers, R. J., & Huestis, M. A. (n.d.).
- National Institute on Drug Abuse. (n.d.).
- Optibrium. (n.d.). Small Molecule Optimisation.
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry.
- Shoichet, B. K., & Sali, A. (2019).
- Obach, R. S. (2021). Metabolic Stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
- Obach, R. S. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
- Hanzlik, R. P., & Cerny, M. A. (n.d.). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.
- Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
- CN Bio. (n.d.). ADME Studies: Determining Promising Drug Compounds.
- Guengerich, F. P. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- Anderson, R. J., & Johnson, R. A. (n.d.).
- MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview.
- Fasan, R. (2016). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. University of Rochester.
- Guengerich, F. P. (n.d.). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- ResearchGate. (n.d.). ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- GARDP Revive. (n.d.). Lipinski's Rule of 5.
- Moodle@Units. (n.d.). Lipinski's rule of five.
- Scott, D. O. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
- Millipore. (n.d.).
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Olsen, L., & Rydberg, P. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology.
- Artursson, P., & Karlsson, J. (n.d.). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Domainex. (n.d.). Caco-2 Permeability Assay.
- Ekins, S., & Artursson, P. (2005). Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis. PubMed.
- Liu, H., & Wang, J. (n.d.).
- Preprints.org. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products.
- PubChem. (n.d.). 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754.
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Ekins, S. (n.d.).
- ProsperousPlus. (n.d.). ProsperousPlus: a one-stop and comprehensive platform for accurate protease-specific substrate cleavage prediction and machine-learning model construction.
- American Chemical Society. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation.
- Journal of Applied Pharmaceutical Research. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Retrieved from Journal of Applied Pharmaceutical Research website.
- eScholarship.org. (2020). Advancing physicochemical property predictions in computational drug discovery.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.
- Scientific Research Publishing. (n.d.). Bioactive Amines: Aspects of Quality and Safety in Food. Retrieved from Scientific Research Publishing website.
- Slovak University of Technology. (n.d.). REVIEW Biogenic Amines in Food.
- MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
Sources
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 7. PAMPA | Evotec [evotec.com]
- 8. longdom.org [longdom.org]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing the Bifunctional Linker 1-(4-Ethynylphenyl)ethan-1-amine
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and highly efficient method for the covalent ligation of molecular entities.[1][2][3] This application note presents a detailed protocol for the use of 1-(4-ethynylphenyl)ethan-1-amine, a versatile building block possessing both a terminal alkyne for CuAAC and a primary amine for subsequent orthogonal functionalization. We delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol for researchers, and offer expert insights into optimization and troubleshooting. This guide is intended for researchers in drug development, chemical biology, and materials science who seek to leverage the power of click chemistry for creating complex molecular architectures and bioconjugates.
Introduction: The Strategic Advantage of a Bifunctional Click Reagent
The CuAAC reaction has revolutionized molecular synthesis due to its high yields, stereospecificity, and tolerance of a wide array of functional groups and reaction conditions, including aqueous environments.[4][5][6] The reaction specifically joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][5]
The choice of alkyne is pivotal for the downstream application. This compound is a particularly strategic reagent. Its terminal alkyne group is a ready participant in the CuAAC reaction, while the primary amine offers a valuable, orthogonal chemical handle. This dual functionality allows for a two-stage synthetic strategy: first, the alkyne is "clicked" to an azide-bearing molecule, and subsequently, the amine can be used for amide bond formation, reductive amination, or other amine-specific chemistries. This makes it an ideal linker for applications such as antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The CuAAC is not a concerted cycloaddition; rather, it proceeds through a multi-step pathway involving copper acetylide intermediates.[1][4] While several mechanistic nuances are still under investigation, the currently accepted model, particularly in the presence of accelerating ligands, often involves a dinuclear copper core that facilitates the cycloaddition.[4][7][8] The active catalytic species is Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent, most commonly sodium ascorbate.[9][10]
The key stages are:
-
Catalyst Generation: Cu(II) is reduced to the catalytically active Cu(I) by sodium ascorbate.
-
Copper Acetylide Formation: The terminal alkyne coordinates to the Cu(I) center and, upon deprotonation, forms a copper acetylide intermediate.
-
Azide Coordination & Cyclization: The azide is coordinated to the copper center, bringing it into proximity with the activated alkyne. This facilitates the formation of a six-membered copper metallacycle.[4]
-
Ring Contraction & Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.
Caption: Fig. 2: Experimental Workflow.
-
Catalyst Premixing: In a 1.5 mL microcentrifuge tube, add 25 µL of 20 mM CuSO₄ stock solution. To this, add 25 µL of 100 mM THPTA ligand stock solution (achieving a 5:1 ligand-to-copper ratio is recommended to protect the catalyst and biomolecules)[11][12]. Vortex briefly.
-
Scientist's Note: Premixing the copper and ligand is essential, especially in buffered solutions, to prevent the formation of insoluble copper salts and to ensure the copper is properly chelated before reduction. [10][11]2. Reaction Vessel Setup: In a separate 4 mL glass vial equipped with a stir bar, add:
-
100 µL of 100 mM this compound stock (10 µmol, 1.0 eq).
-
100 µL of 110 mM azide stock (11 µmol, 1.1 eq).
-
375 µL of tert-Butanol.
-
375 µL of deionized water.
-
-
Add Catalyst: Add the 50 µL of the premixed CuSO₄/THPTA solution from step 1 to the reaction vial.
-
Initiate the Reaction: Add 100 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction vial. The solution may change color slightly.
-
Incubation: Cap the vial and stir the reaction at room temperature for 1-4 hours.
Reaction Monitoring and Workup
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the limiting starting material (the alkyne) and the appearance of the more polar triazole product spot/peak. [13]* Workup:
-
Dilute the reaction mixture with 5 mL of water.
-
Add 5 mL of ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Troubleshooting Guide
Even robust reactions can encounter issues. This guide addresses common problems and provides validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Oxidized/Inactive Catalyst: The Cu(I) species is sensitive to oxygen. [13][11] | • Degas all aqueous solutions (water, buffers) and the final reaction mixture with argon or nitrogen.<[14]br>• Ensure the sodium ascorbate solution is freshly prepared. [13] |
| Poor Reagent Quality: Degradation of azide or alkyne. | • Use high-purity reagents. Confirm integrity by NMR or MS if in doubt. | |
| Substrate Insolubility: One of the coupling partners is not soluble in the solvent system. | • Increase the proportion of the organic co-solvent (e.g., use 2:1 t-BuOH:water or add up to 10% DMSO). [11][15] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): Insufficient reduction of Cu(II) or presence of oxygen leads to oxidative dimerization of the alkyne. [1][16] | • Ensure a slight excess of sodium ascorbate is used.<[4]br>• Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction Stalls | Inhibitory Buffer Components: Buffers like Tris can chelate and inhibit the copper catalyst. [11][17] | • Avoid Tris buffer. Use buffers like HEPES or phosphate. If using phosphate, ensure copper and ligand are premixed before addition. [10][11] |
| Ligand Inhibition: At high concentrations or in certain solvents, some ligands can be inhibitory. [18] | • Maintain the recommended 5:1 ligand-to-copper ratio. Do not use a large excess of ligand. |
Safety Precautions
-
Organic Azides: Low molecular weight organic azides can be explosive and should be handled with care, preferably in solution. [1][19]Avoid distillation or crystallization of small-molecule azides. [1]* Copper Salts: Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Handling: Perform all manipulations in a well-ventilated fume hood.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. RSC Publishing. Retrieved from [Link]
-
Besanceney-Webler, C., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Retrieved from [Link]
-
Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. RSC Publishing. DOI:10.1039/D5CC04435A. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]
-
Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. [Scientific Diagram]. Retrieved from [Link]
-
Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. Retrieved from [Link]
-
SigutLabs. (2024, October 2). Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). Retrieved from [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026, January 26). Wiley Online Library. Retrieved from [Link]
-
ACS Publications. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]
-
ResearchGate. (2014, October 14). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?. Retrieved from [Link]
-
Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]
-
MDPI. (2020, April 26). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
-
Chemical Reviews. (2021, January 14). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Retrieved from [Link]
-
Presolski, P. J., et al. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Retrieved from [Link]
-
Presolski, P. J., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 23). Stubborn CuAAC reaction as derivatization for ESI-MS. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Retrieved from [Link]
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Phenylphenyl)ethan-1-amine. Retrieved from [Link]
-
PubMed. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Click Chemistry: Mechanistic and Synthetic Perspectives. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Sonogashira coupling reaction conditions for 1-(4-Ethynylphenyl)ethan-1-amine
Application Note: Optimized Sonogashira Coupling Protocols for 1-(4-Ethynylphenyl)ethan-1-amine
Introduction & Chemical Context
This compound represents a high-value pharmacophore found in kinase inhibitors and CNS-active agents. Its structure presents a "dual-reactivity" challenge during Sonogashira cross-coupling:
-
The Terminal Alkyne: Prone to oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen.
-
The Primary Amine: A nucleophilic Lewis base capable of coordinating to Palladium (Pd) or Copper (Cu) centers. This coordination competes with phosphine ligands, potentially arresting the catalytic cycle or leading to N-arylation side products.
This guide provides two distinct protocols: a Robust Protection Strategy (recommended for scale-up and high purity) and a Direct Coupling Strategy (recommended for rapid screening or when protection is chemically contraindicated).
Mechanistic Insight: The Amine Interference
Understanding why the reaction fails is crucial for troubleshooting. In a standard Sonogashira reaction, the primary amine of the substrate can displace labile ligands on the Pd(0) species, forming an inactive or sluggish Pd(0)-Substrate complex. Furthermore, free amines can chelate the Cu(I) co-catalyst, disrupting the transmetallation step.
Figure 1: Catalytic cycle illustrating the competitive inhibition (poisoning) pathway caused by the free amine substrate.
Protocol A: The "Gold Standard" (Boc-Protection Route)
This route is the most reliable for generating high yields (>85%). Protecting the amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and prevents N-arylation.
Step 1: In-Situ Protection
-
Reagents: this compound (1.0 equiv), Boc₂O (1.1 equiv), Et₃N (1.2 equiv), DCM (0.2 M).
-
Conditions: Stir at RT for 2 hours.
-
Checkpoint: Monitor by TLC (ninhydrin stain will disappear). Evaporate solvent to obtain the crude Boc-alkyne.
Step 2: Sonogashira Coupling
-
Reagents:
-
Boc-Protected Alkyne (1.0 equiv)
-
Aryl Halide (Ar-I or Ar-Br) (1.1 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Co-Catalyst: CuI (1-3 mol%)
-
Base/Solvent: Et₃N or Diethylamine (DEA) / THF (1:1 ratio).
-
-
Procedure:
-
Workup: Filter through Celite to remove Pd/Cu. Concentrate.
Step 3: Deprotection[3]
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Conditions: Stir at RT for 1 hour.
-
Purification: Neutralize with NaHCO₃, extract with DCM. If high purity is needed, use SCX (Strong Cation Exchange) solid-phase extraction.
Protocol B: Direct Coupling (Copper-Free / Advanced)
Use this protocol if the substrate is sensitive to acidic deprotection conditions. This method relies on Copper-Free conditions to prevent amine-copper complexation and uses Bulky Ligands to prevent Pd-amine coordination.
Reagents & Conditions Table
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ + XPhos (1:2 ratio) | XPhos is bulky and electron-rich, preventing the substrate amine from binding to Pd. |
| Alternative | Pd(PPh₃)₄ (5-10 mol%) | Requires higher loading if XPhos is unavailable. |
| Base | Cs₂CO₃ (2.0 equiv) | Inorganic bases prevent the substrate amine from acting as the proton scavenger. |
| Solvent | MeCN or DMF (degassed) | Polar aprotic solvents stabilize the polar transition states. |
| Temperature | 60°C - 80°C | Higher energy required for Cu-free transmetallation. |
Step-by-Step Protocol:
-
Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 equiv), and Aryl Halide (1.0 equiv) to a vial.
-
Solvent: Add degassed MeCN (concentration 0.1 M).
-
Substrate: Add this compound (1.2 equiv).
-
Reaction: Seal and heat to 65°C for 16 hours.
-
Purification: The product is a primary amine. Use an SCX-2 cartridge :
-
Load reaction mixture (diluted in MeOH).
-
Wash with MeOH (removes non-basic impurities/catalysts).
-
Elute product with 2M NH₃ in MeOH.
-
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate stability.
Troubleshooting & Optimization
| Issue | Observation | Root Cause | Solution |
| No Reaction | Starting material recovered. | Catalyst poisoning by amine. | Switch to Protocol A (Boc protection) or increase catalyst loading to 10%. |
| Homocoupling | Blue fluorescence (Glaser product). | Oxygen presence + Copper. | Strictly degas solvents. Switch to Protocol B (Copper-free). |
| Low Yield | Incomplete conversion. | Inefficient transmetallation. | Add Ag₂O (1.0 equiv) as an activator in place of CuI (Silver-promoted coupling). |
| Purification | Streaking on Silica TLC. | Amine interaction with silanols. | Add 1% Et₃N to the eluent or use Amino-functionalized silica. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Liang, Y., et al. (2011). Copper-free Sonogashira coupling reaction with Pd/C as a reusable catalyst in water. Synthesis, 2011(16), 2644-2650. Link
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling - Reaction Conditions and Mechanism. Link
-
Sigma-Aldrich. (n.d.). Catalyst Screening Guide for Cross-Coupling Reactions. Link
Sources
Application Notes and Protocols: Surface Functionalization with 1-(4-Ethynylphenyl)ethan-1-amine
Introduction: A Versatile Bifunctional Molecule for Tailored Surface Engineering
In the dynamic fields of materials science, biosensor development, and drug delivery, the precise control of surface chemistry is paramount. The ability to introduce specific chemical functionalities onto a substrate allows for the tailored design of interfaces with desired properties, such as biocompatibility, specific ligand binding, or altered hydrophilicity. 1-(4-Ethynylphenyl)ethan-1-amine stands out as a uniquely versatile bifunctional molecule for achieving such sophisticated surface engineering.
This molecule possesses two key reactive groups: a terminal ethynyl group (-C≡CH) and a primary amine group (-NH2). The ethynyl group offers a powerful toolkit for covalent attachment to surfaces through various reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and direct coupling to metal surfaces like gold.[1][2] The amine group, on the other hand, provides a readily available site for the subsequent immobilization of a wide array of biomolecules, nanoparticles, or other functional moieties through well-established amide bond formation or other amine-reactive chemistries.[3][4] This dual functionality allows for a two-step, modular approach to surface modification, granting researchers exceptional control over the final surface architecture.
These application notes provide detailed, field-proven protocols for the functionalization of two common yet distinct substrate types: gold surfaces and silicon dioxide (silica) surfaces. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.
PART 1: Functionalization of Gold Surfaces
Gold surfaces are widely used in biosensing and electronics due to their inertness and unique plasmonic properties. The terminal alkyne of this compound can directly and spontaneously form a covalent bond with gold surfaces, providing a robust and stable attachment.[1]
Protocol 1: Direct Immobilization of this compound on Gold
This protocol details the formation of a self-assembled monolayer (SAM) of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous ethanol (or other suitable solvent like isopropanol or dimethylformamide)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas source
Experimental Workflow:
Workflow for Gold Surface Functionalization. This diagram outlines the key steps from substrate cleaning to final surface characterization.
Step-by-Step Methodology:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. This step is crucial for removing organic contaminants and creating a hydrophilic surface.
-
Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.
-
Dry the substrate under a gentle stream of nitrogen gas. The surface should be visibly clean and free of droplets.
-
-
Preparation of Functionalization Solution:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol. The optimal concentration may need to be determined empirically but 5 mM is a good starting point. Degassing the solvent with nitrogen prior to use can prevent oxidation of the alkyne.
-
-
Surface Functionalization:
-
Immediately immerse the clean, dry gold substrate into the prepared amine solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
-
Post-Functionalization Rinsing:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Self-Validation and Characterization:
To confirm the successful functionalization of the gold surface, a combination of surface-sensitive analytical techniques should be employed.
| Characterization Technique | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N 1s and C 1s peaks corresponding to the amine and phenyl ethynyl groups. The C 1s spectrum can be deconvoluted to show C-C, C-N, and C≡C components. |
| Contact Angle Goniometry | A significant change in the water contact angle compared to the clean gold surface, indicating a change in surface energy and hydrophobicity/hydrophilicity.[5][6] |
| Atomic Force Microscopy (AFM) | Imaging the surface can reveal the formation of a smooth and uniform monolayer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | In reflection-absorption mode (RAIRS), characteristic peaks for the alkyne C≡C stretch (~2100 cm⁻¹) and N-H bends (~1600 cm⁻¹) should be observable. |
PART 2: Functionalization of Silicon Dioxide (Silica) Surfaces
Silica surfaces, prevalent in microelectronics, microfluidics, and as a base material for various nanoparticles, are rich in surface silanol (Si-OH) groups. These groups serve as anchor points for functionalization using silane chemistry. To attach this compound, a two-step process is typically employed: first, amination of the surface, followed by coupling of a molecule that presents an alkyne group. A more direct, but nuanced, approach involves using a linker molecule that has both a silane and a group reactive towards the amine. For a robust and versatile functionalization, we will detail a common two-step approach.
Protocol 2: Two-Step Functionalization of Silica Surfaces
This protocol first introduces amine groups onto the silica surface using (3-aminopropyl)triethoxysilane (APTES), a widely used aminosilane.[7] Subsequently, a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester and an alkyne is used to couple to the surface-bound amines, presenting the ethynyl group for further reactions.
Materials:
-
Silicon dioxide substrate (e.g., silicon wafer with a native oxide layer, glass slide)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (or other anhydrous, aprotic solvent)
-
An N-alkyne-NHS ester (e.g., 4-pentynoic acid NHS ester)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Piranha solution (for cleaning)
-
Deionized (DI) water
-
Nitrogen gas source
Experimental Workflow:
Workflow for Silica Surface Functionalization. This diagram illustrates the multi-step process for introducing alkyne functionalities onto a silica substrate.
Step-by-Step Methodology:
-
Silica Substrate Cleaning and Hydroxylation:
-
Clean the silica substrate with piranha solution for 10-15 minutes to remove organic residues and to fully hydroxylate the surface, maximizing the density of Si-OH groups.
-
Rinse extensively with DI water and dry with nitrogen gas.
-
-
Amine Functionalization with APTES:
-
Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the clean, dry silica substrate in the APTES solution.
-
Incubate for 1-2 hours at room temperature or 30 minutes at 60°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize polymerization of APTES in solution due to trace water.
-
Remove the substrate, sonicate briefly in fresh toluene to remove loosely bound silanes, and then rinse thoroughly with toluene followed by ethanol.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking of the silane layer.
-
-
Coupling of the Alkyne Moiety:
-
Prepare a solution of the N-alkyne-NHS ester (e.g., 10 mM 4-pentynoic acid NHS ester) in anhydrous DMF.
-
Add a non-nucleophilic base such as TEA or DIPEA (e.g., 20 mM) to the solution. The base deprotonates the surface-bound primary ammonium groups to the more reactive primary amine.
-
Immerse the amine-functionalized silica substrate in this solution.
-
Incubate for 2-4 hours at room temperature.
-
Remove the substrate and rinse sequentially with DMF, ethanol, and DI water.
-
Dry under a stream of nitrogen.
-
Self-Validation and Characterization:
Each step of this two-step functionalization should be validated.
| Characterization Technique | After APTES Step (Amine Surface) | After NHS-Alkyne Coupling (Alkyne Surface) |
| XPS | Increased N 1s signal. Si 2p peak from the APTES layer. | Attenuation of the N 1s signal from the underlying amine. Appearance of a C 1s component corresponding to the alkyne and amide carbonyl. |
| Contact Angle | The surface will become more hydrophilic after cleaning, then moderately hydrophobic after APTES deposition. | The contact angle will likely increase further due to the addition of the hydrocarbon chain of the alkyne linker. |
| Ellipsometry | An increase in layer thickness of approximately 1-2 nm. | A further increase in layer thickness consistent with the length of the alkyne linker. |
| FTIR (ATR mode) | Appearance of N-H bending and C-H stretching vibrations. | Disappearance of some N-H bands and appearance of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, and the alkyne C≡C stretch (~2100 cm⁻¹). |
Conclusion: A Gateway to Advanced Surface Chemistries
The protocols outlined provide robust and reproducible methods for the functionalization of gold and silica surfaces with this compound or its constituent functional groups. The true power of this molecule lies in the subsequent reactions that can be performed on the now-functionalized surface. The terminal alkyne is primed for "click" reactions to attach azide-modified molecules with high efficiency and specificity, while the amine group (in the case of the direct gold functionalization) is ready for coupling to a vast library of commercially available NHS esters, isothiocyanates, and other amine-reactive compounds. By understanding the underlying chemistry and meticulously following these protocols, researchers can unlock a world of possibilities for creating highly tailored and functional surfaces for a myriad of applications.
References
-
Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022). MDPI. Retrieved from [Link]
-
Tuning the reactivity of semiconductor surfaces by functionalization with amines of different basicity. (2011). PNAS. Retrieved from [Link]
-
Toward Single-Site Functional MaterialsPreparation of Amine-Functionalized Surfaces Exhibiting Site-Isolated Behavior. (2003). Chemistry of Materials. Retrieved from [Link]
-
(PDF) Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2025). ResearchGate. Retrieved from [Link]
-
Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). (2021). YouTube. Retrieved from [Link]
-
Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. (2022). CNR-IRIS. Retrieved from [Link]
-
Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. (n.d.). Sabinet. Retrieved from [Link]
-
Surface functionalization-induced enhancement in surface properties and biocompatibility of polyaniline nanofibers. (n.d.). RSC Advances. Retrieved from [Link]
-
Surface Functionalization. (n.d.). ETH Zurich. Retrieved from [Link]
-
Understanding Silane Functionalization. (n.d.). ETH Zurich. Retrieved from [Link]
-
Visualization of the Nucleolus Using Ethynyl Uridine. (2018). ResearchGate. Retrieved from [Link]
-
Visualization of the Nucleolus Using Ethynyl Uridine. (2018). PMC. Retrieved from [Link]
-
(PDF) High efficiency amine functionalization of cycloolefin polymer surfaces for biodiagnostics. (2010). ResearchGate. Retrieved from [Link]
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Surface functionalization-induced enhancement in surface properties and biocompatibility of polyaniline nanofibers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Multifunctional, Biocompatible Hybrid Surface Coatings Combining Antibacterial, Hydrophobic and Fluorescent Applications [mdpi.com]
- 7. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
Application Notes & Protocols: Advanced Peptide Conjugation Strategies Using 1-(4-Ethynylphenyl)ethan-1-amine
Authored by: Senior Application Scientist
Abstract
The covalent conjugation of peptides to other molecules, including small-molecule drugs, imaging agents, and polymers, is a cornerstone of modern therapeutic and diagnostic development. This guide provides an in-depth exploration of peptide conjugation techniques utilizing the bifunctional linker, 1-(4-Ethynylphenyl)ethan-1-amine . This reagent possesses a primary amine for initial covalent attachment and a terminal alkyne for subsequent bioorthogonal "click" chemistry. We present detailed protocols, mechanistic insights, and analytical validation methods, designed for researchers, scientists, and drug development professionals. The focus is on leveraging the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a robust and highly specific conjugation method.
Introduction: The Power of Bifunctional Linkers in Peptide Science
Peptide-based therapeutics offer high specificity and potency but are often limited by short in-vivo half-lives and poor cell permeability. Covalent modification through conjugation can overcome these limitations by attaching moieties that enhance stability (e.g., PEGylation), enable targeted delivery, or introduce a functional payload (e.g., a cytotoxic drug or a fluorescent probe).
The choice of linker is critical for successful conjugation. An ideal linker provides a stable covalent attachment without perturbing the peptide's bioactive conformation. This compound emerges as a powerful tool due to its dual functionality:
-
A Primary Amine (-NH₂): This group serves as a versatile handle for initial covalent linkage. It can be coupled to carboxylic acid groups present at a peptide's C-terminus or on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues using standard carbodiimide chemistry.[1][2]
-
A Terminal Alkyne (-C≡CH): This functional group is one half of the famous "click chemistry" duo. It remains inert during the initial amine coupling, ready for a highly selective and high-yield reaction with an azide-functionalized molecule in a subsequent step.[3][4]
This two-stage approach, enabled by such a bifunctional linker, provides exceptional control over the conjugation process, minimizing side reactions and simplifying purification.
Core Conjugation Strategy: A Two-Step Workflow
The use of this compound centers on a logical two-step workflow. The primary amine is used for an initial acylation reaction, followed by the alkyne group participating in a CuAAC reaction. This allows for the modular assembly of complex bioconjugates.
Caption: Figure 1. General workflow for peptide conjugation.
Protocol 1: Activating a Peptide and Coupling with this compound
This protocol details the functionalization of a peptide containing a carboxylic acid group with the linker. The reaction proceeds via the formation of a stable amide bond, mediated by carbodiimide activators.[1][5]
Principle: EDC/NHS Chemistry
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated group by forming a semi-stable NHS ester, which then reacts efficiently with the primary amine of our linker to form a robust amide bond.[6][7]
Sources
- 1. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Cross-linking Strategies Involving 1-(4-Ethynylphenyl)ethan-1-amine
Introduction: A Bifunctional Tool for Modern Bioconjugation
1-(4-Ethynylphenyl)ethan-1-amine is a heterobifunctional cross-linking reagent uniquely equipped with two distinct, orthogonally reactive functional groups: a primary benzylic amine and a terminal alkyne. This architecture positions it as a versatile molecular linker for creating sophisticated bioconjugates, functionalized surfaces, and complex macromolecular structures. The primary amine serves as a classical target for well-established amine-reactive chemistries, such as N-hydroxysuccinimide (NHS) ester or carbodiimide (EDC) coupling, which are staples for modifying proteins and other biomolecules.[1] Concurrently, the terminal alkyne provides a gateway to the powerful and highly specific "click chemistry" ligation reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
This guide provides a comprehensive overview of the strategic application of this compound. It details the core chemical principles, explains the rationale behind protocol design, and offers step-by-step methodologies for its use in key applications. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this reagent's dual functionality.
Core Chemical Principles and Strategic Considerations
The utility of this compound stems from the ability to address its two functional groups in a controlled, often sequential, manner. This prevents the unwanted self-polymerization that can occur with homobifunctional crosslinkers. The choice of which end to react first depends entirely on the experimental design, the nature of the target molecules, and the desired final construct.
-
The Amine-Reactive Handle: The primary amine (-NH₂) on the ethylamine moiety is a potent nucleophile, readily reacting with electrophilic groups to form stable covalent bonds.[4] This functionality is most often targeted on proteins at the N-terminus or the side chains of lysine residues.[1]
-
The Alkyne-Reactive Handle: The terminal alkyne (-C≡CH) is relatively inert in biological systems until it is activated or presented with a highly reactive partner. This bio-orthogonality is the cornerstone of click chemistry, ensuring that the ligation is highly specific and free from side reactions with native biological functional groups.[2][5]
The logical workflow for using a heterobifunctional crosslinker like this compound is a two-step process. This sequential approach provides maximal control and minimizes the formation of undesired byproducts.[6]
Protocol 1: EDC/NHS Coupling to a Carboxyl-Containing Protein
This protocol describes the conjugation of this compound to a protein (e.g., an antibody with accessible aspartic or glutamic acid residues).
Materials:
-
Protein solution (in 0.1 M MES, 0.5 M NaCl, pH 6.0 - "Activation Buffer")
-
This compound (dissolved in DMSO or DMF)
-
EDC (e.g., Cat. No. 22980, Thermo Fisher Scientific)
-
Sulfo-NHS (e.g., Cat. No. 24510, Thermo Fisher Scientific)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl or hydroxylamine, pH 8.5)
-
Desalting column (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in ice-cold Activation Buffer.
-
Reagent Preparation: Immediately before use, prepare concentrated solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Activation Step: Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): To improve control, remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This also raises the pH for the next step.
-
Coupling Step: To the activated protein, immediately add a 20- to 50-fold molar excess of the this compound stock solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purification: Purify the alkyne-functionalized protein from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC). [7]9. Characterization: Confirm successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS), observing the mass shift corresponding to the addition of the linker. [8][9]
Part 2: Strategies Targeting the Terminal Alkyne
This approach involves first reacting the terminal alkyne of this compound, leaving the primary amine available for subsequent conjugation. This is the preferred strategy when the initial target molecule is modified with an azide group.
Strategy 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that joins a terminal alkyne with an azide to form a stable 1,4-disubstituted-1,2,3-triazole. [3]The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). [3] Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Cu(I) catalyst is prone to oxidation and disproportionation in aqueous solutions. To prevent this and enhance catalytic activity, a chelating ligand is essential. [10]Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble and effective ligand for bioconjugation, protecting both the catalyst and the biomolecules from oxidative damage. [10][11]* Reaction Conditions: The reaction is typically performed in aqueous buffers at a pH range of 6.5-8.0. [11]Tris buffer should be avoided as it can interfere with the copper catalyst. [10]
Protocol 2: CuAAC Ligation to an Azide-Modified Molecule
This protocol details the conjugation of this compound to a molecule (e.g., a peptide, oligonucleotide, or small molecule drug) that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified molecule in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (freshly prepared, e.g., 200 mM in water)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).
-
Catalyst Premix: In a microcentrifuge tube, prepare the catalyst premix. Add the THPTA ligand solution first, followed by the CuSO₄ solution. A typical final concentration in the reaction is 50-100 µM Cu(II) with a 5-fold excess of ligand (250-500 µM THPTA). [10]3. Reaction Setup: In a separate tube, combine the azide-modified molecule (e.g., to a final concentration of 10-100 µM) and a 10- to 20-fold molar excess of this compound.
-
Initiation: Add the catalyst premix to the azide/alkyne mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting amine-functionalized conjugate using reversed-phase HPLC for small molecules and peptides, or SEC for larger biomolecules, to remove the copper catalyst, excess reagents, and byproducts. [12][13]7. Characterization: Confirm the formation of the triazole linkage via mass spectrometry. [14]
Strategy 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC, making it ideal for applications in living systems or where copper-induced toxicity or protein damage is a concern. [5]The reaction relies on the high intrinsic reactivity of a strained cyclooctyne (e.g., DBCO, BCN) with an azide. [3]In this context, this compound would be reacted with an azide-functionalized molecule that has already been labeled via a strained alkyne. This is a less common but viable "reverse" approach. A more typical SPAAC workflow would involve a different bifunctional linker possessing a strained alkyne instead of a terminal alkyne. However, for completeness, we describe the principle. The kinetics of SPAAC are generally slower than CuAAC but can be very rapid depending on the specific cyclooctyne used. [3] Causality Behind Experimental Choices:
-
Bioorthogonality: The key advantage of SPAAC is its bioorthogonality. The reaction proceeds without a catalyst under physiological conditions (temperature, pH, aqueous environment), making it suitable for live-cell labeling. [5]* Reactivity: The reaction rate is driven by the release of ring strain in the cyclooctyne partner. Different cyclooctynes exhibit different reaction kinetics. [15]
Quantitative Data Summary
The selection of a cross-linking strategy often involves a trade-off between reaction speed, biocompatibility, and the stability of the final conjugate.
| Feature | EDC/NHS Coupling | NHS Ester Coupling | CuAAC | SPAAC |
| Target Group | Primary Amine | Primary Amine | Terminal Alkyne | Azide |
| Reactive Partner | Carboxylic Acid | NHS Ester | Azide | Strained Cyclooctyne |
| Resulting Linkage | Amide Bond | Amide Bond | 1,4-Triazole | Triazole |
| Linkage Stability | High (cleavable by proteases) | High (cleavable by proteases) | Very High (protease resistant) [11][16] | Very High (protease resistant) [11] |
| Optimal pH | Activation: 4.5-6.0Coupling: 7.2-8.0 [17] | 7.2-8.5 | 6.5-8.0 [11] | 4.0-9.0 (Physiological) |
| Biocompatibility | Good | Good | Moderate (Copper toxicity) [2] | Excellent (Metal-free) [5] |
| Relative Rate | Moderate | Fast | Very Fast | Fast to Moderate [3][15] |
| Key Requirement | EDC/NHS reagents | Pre-activated NHS ester | Cu(I) catalyst, ligand, reducing agent [10] | Strained cyclooctyne |
Application Example: Surface Immobilization for Biosensor Development
This protocol outlines a two-stage process to immobilize a protein onto a surface using this compound.
Stage 1: Functionalization of the Surface
-
Surface Preparation: Start with a surface that presents carboxylic acid groups (e.g., a self-assembled monolayer of 11-mercaptoundecanoic acid on gold, or a carboxyl-functionalized glass slide).
-
EDC/NHS Activation: Activate the surface carboxyl groups using EDC and Sulfo-NHS in MES buffer (pH 6.0) for 30 minutes, as described in Protocol 1.
-
Linker Attachment: Introduce a solution of this compound in PBS (pH 7.5) and incubate for 2 hours at room temperature to form a stable amide bond, leaving a surface decorated with terminal alkynes.
-
Washing and Blocking: Thoroughly wash the surface to remove unreacted linker. Block any remaining reactive sites with a solution of ethanolamine. The surface is now "alkyne-activated" and ready for use.
Stage 2: Immobilization of an Azide-Modified Protein
-
Protein Preparation: Prepare an azide-modified protein (e.g., a protein with a genetically encoded azido-amino acid or one chemically modified with an azide-NHS ester).
-
CuAAC Immobilization: Incubate the alkyne-activated surface with the azide-modified protein in the presence of the CuAAC catalyst system (CuSO₄, THPTA, Sodium Ascorbate in PBS, pH 7.4) for 1-2 hours.
-
Final Wash: Wash the surface extensively to remove non-covalently bound protein and catalyst components. The protein is now covalently and stably immobilized on the surface via a triazole linkage.
Conclusion
This compound offers a powerful and flexible platform for chemical biology and materials science. Its orthogonal amine and alkyne functionalities allow for controlled, sequential conjugations using a variety of robust and well-characterized chemical reactions. By understanding the principles behind amine-reactive coupling and click chemistry, researchers can design and execute sophisticated cross-linking strategies to create novel conjugates for a wide range of applications, from targeted drug delivery to the development of advanced diagnostic tools.
References
-
Jiang, H. et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie International Edition, 50(41), 9894-9898. [Link]
-
Kao, J. L. et al. (2013). Chemical Cross-linking and Mass Spectrometry for the Structural Analysis of Protein Assemblies. Australian Journal of Chemistry, 66(7), 751-760. [Link]
-
Liu, F. et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, e96653. [Link]
-
Lee, Y. J. et al. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(8), 816-825. [Link]
-
Hong, V. et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Leitner, A. et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 75(13), 3977-3990. [Link]
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved February 19, 2026, from [Link]
-
D'Souza, C. et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(15), 3534. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 19, 2026, from [Link]
-
Phenomenex. (2025). High-Efficiency Protein Purification by HPLC. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Wu, Y. et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 35(6), 1029-1044. [Link]
-
Cooley, R. B. et al. (2022). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. Bioconjugate Chemistry, 33(12), 2361-2369. [Link]
-
Fungal Genetics Stock Center. (n.d.). How to cross-link proteins. Retrieved February 19, 2026, from [Link]
-
CellMosaic. (n.d.). AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. Retrieved February 19, 2026, from [Link]
-
Lee, H. et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences, 25(23), 13031. [Link]
-
Betti, C. et al. (2016). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA International Journal for Chemistry, 70(5), 325-331. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2022). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. [Link]
-
Mant, C. T. et al. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 247-284. [Link]
-
Trade Science Inc. (2016). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. Organic Chemistry: An Indian Journal, 12(6), 1-13. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Betti, C. et al. (2016). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA, 70(5), 325-331. [Link]
-
Wikipedia. (2024, November 27). Protecting group. [Link]
-
Kaloudi-Chantzea, A. et al. (2024). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Journal of Peptide Science, e3571. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5123626, 1-(4-Ethynylphenyl)ethan-1-one. Retrieved February 19, 2026, from [Link].
-
Baran Group, The Scripps Research Institute. (n.d.). Protecting Groups. Retrieved February 19, 2026, from [Link]
-
Albericio, F. et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Svitkina, T. M. et al. (1996). Bifunctional protein cross-linking reagents improve labeling of cytoskeletal proteins for qualitative and quantitative fluorescence microscopy. The Journal of Histochemistry and Cytochemistry, 44(12), 1389-95. [Link]
-
LookChem. (2025, May 20). 4-ethynylaniline. [Link]
-
Bhatia, S. K. et al. (1993). Antibody immobilization using heterobifunctional crosslinkers. Analytical Biochemistry, 208(1), 197-205. [Link]
-
G-Biosciences. (n.d.). Protein Cross-Linking. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771754, 1-(4-Phenylphenyl)ethan-1-amine. Retrieved February 19, 2026, from [Link].
-
Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Retrieved February 19, 2026, from [Link]
-
Oreate. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. [Link]
-
G-Biosciences. (2018, March 23). Study Protein to Protein Interaction with Protein Cross Linking to Glass. [Link]
-
Glen Research. (n.d.). Technical Brief - Crosslinking with Click Chemistry. Retrieved February 19, 2026, from [Link]
-
Cheméo. (n.d.). (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. Retrieved February 19, 2026, from [Link]
-
G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. chempep.com [chempep.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 8. connectsci.au [connectsci.au]
- 9. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes [elifesciences.org]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. hplc.eu [hplc.eu]
- 14. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Orthogonal Incorporation of 1-(4-Ethynylphenyl)ethan-1-amine into Polymer Backbones
[1]
Executive Summary & Molecule Profile[2]
1-(4-Ethynylphenyl)ethan-1-amine represents a high-value "heterobifunctional" synthon for precision polymer synthesis. Its utility lies in the orthogonality of its two functional groups:
-
The
-Methylbenzylamine (Primary Amine): A nucleophilic handle suitable for initiating Ring-Opening Polymerization (ROP) or participating in amidation/urethane formation.[1] The -methyl group imparts hydrolytic stability and potential chirality ( enantiomers) compared to simple benzylamines. -
The Phenylacetylene (Terminal Alkyne): A latent "click" chemistry handle (CuAAC) or Sonogashira coupling site that remains inert during base-catalyzed or radical polymerizations, allowing for post-polymerization modification (PPM).
This guide details two distinct strategies to incorporate this molecule into polymer backbones: as a Chain-End Initiator for polypeptides and as a Precursor for Pendant Functionalization in vinyl polymers.[1]
Chemical Profile
| Property | Specification | Critical Note |
| Molecular Weight | 159.23 g/mol | Stoichiometry calculations must account for high purity (>98%).[1] |
| Amine Reactivity | Nucleophilic ( | Sterically hindered slightly by |
| Alkyne Reactivity | Electrophilic/Click-active | Stable to amines; sensitive to strong radicals or transition metals without ligands.[1] |
| Chirality | Racemic or Enantiopure | Use enantiopure forms if polymer secondary structure (e.g., helicity) is desired. |
Strategic Incorporation Routes
We define two primary routes for incorporation. The choice depends on whether the alkyne is required at the terminus of the chain (Route A) or distributed along the backbone (Route B).
Route A: Chain-End Functionalization (NCA ROP)
The amine acts as a nucleophilic initiator for N-Carboxyanhydrides (NCAs), yielding polypeptides where every chain starts with the ethynylphenyl group.
Route B: Pendant Group Incorporation (Vinyl Polymerization)
The amine is first converted to a methacrylamide, creating a polymerizable vinyl monomer. This allows the alkyne to be distributed statistically along a carbon backbone.
Figure 1: Decision tree for incorporating the target amine into polymer architectures.[1]
Protocol A: Synthesis of Alkyne-Terminated Polypeptides
Context: This protocol uses the "Normal Amine Mechanism" (NAM) to polymerize
Materials
-
Initiator: this compound (dried over CaH
or vacuum desiccated). -
Monomer: BLG-NCA (recrystallized 3x from THF/Hexane).
-
Solvent: Anhydrous DMF (Dimethylformamide), water content <50 ppm.
-
Atmosphere: Dry Nitrogen or Argon glovebox.[1]
Step-by-Step Methodology
-
Stoichiometry Setup: Determine the target Degree of Polymerization (DP).
Example: For DP=50, use 1 equiv. amine to 50 equiv. NCA.[2] -
Initiation (In Glovebox):
-
Dissolve BLG-NCA (1.0 g, 3.8 mmol) in anhydrous DMF (10 mL).
-
Prepare a stock solution of the amine initiator in DMF.
-
Rapidly inject the calculated volume of amine solution (e.g., 0.076 mmol for DP=50) into the NCA solution under vigorous stirring.
-
-
Polymerization:
-
Seal the vessel. Stir at 25°C for 48–72 hours.
-
Monitoring: Monitor the disappearance of the anhydride peaks (1785 cm
and 1855 cm ) via FTIR.
-
-
Isolation:
-
Precipitate the solution into a 10-fold excess of cold diethyl ether.
-
Centrifuge (4000 rpm, 5 min) and decant the supernatant.
-
Wash the pellet 2x with diethyl ether to remove unreacted amine or NCA.
-
Dry under high vacuum at room temperature.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the broad polypeptide backbone signals (
-CH at 3.9 ppm) and the sharp, distinct signals of the initiator: the aromatic protons (7.4 ppm) and the ethynyl proton (~4.1 ppm). -
GPC: Confirm monomodal distribution (PDI < 1.2 is typical for primary amine initiation).
-
Protocol B: Synthesis of "Clickable" Vinyl Monomers
Context: To place the alkyne on the side chain, we first convert the amine into a methacrylamide. This monomer can be copolymerized with MMA, Styrene, or NIPAM.
Step-by-Step Methodology
-
Acryloylation:
-
Dissolve this compound (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) at 0°C.
-
Add Methacryloyl Chloride (1.1 equiv) dropwise over 30 minutes.
-
Caution: Exothermic reaction.[1] Maintain temperature <5°C to prevent polymerization.
-
-
Workup:
-
Stir at room temperature for 4 hours.
-
Wash the organic phase with 1M HCl (to remove unreacted amine), then Sat. NaHCO
, then Brine. -
Dry over MgSO
and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate or pass through a short silica plug.
-
-
Polymerization (RAFT Example):
-
Mix the new monomer (100 equiv), RAFT agent (e.g., CPDB, 1 equiv), and AIBN (0.2 equiv) in Anisole.
-
Freeze-Pump-Thaw (3 cycles) to remove oxygen.
-
Heat to 70°C for 12 hours.
-
Precipitate into cold methanol.[1]
-
Protocol C: Post-Polymerization "Click" Modification (CuAAC)
Context: This protocol works for polymers generated in both Route A and Route B. It conjugates an azide-functionalized payload (e.g., Azide-Fluorophore or Azide-PEG) to the backbone.[1]
Materials
-
Alkyne-Polymer: From Protocol A or B.
-
Ligand: PMDETA or THPTA (prevents Cu precipitation).
-
Catalyst: CuBr (purified) or CuSO
/Sodium Ascorbate.[1] -
Solvent: DMF or DMSO (must dissolve both polymer and payload).
Workflow Diagram
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Procedure
-
Dissolution: Dissolve the Alkyne-Polymer (1.0 equiv of alkyne groups) and the Azide-Molecule (1.2 equiv) in degassed DMF.
-
Catalysis: Add PMDETA (0.5 equiv) and CuBr (0.5 equiv) under nitrogen flow. The solution usually turns light green/blue.
-
Reaction: Stir at room temperature for 12 hours.
-
Copper Removal (Critical):
-
The polymer will trap Copper. You must perform dialysis (MWCO 3.5 kDa) against water containing 10 mM EDTA for 24 hours, followed by pure water for 24 hours.
-
Alternatively, pass the polymer solution through a neutral alumina column before precipitation.
-
-
Validation:
-
FTIR: Complete disappearance of the alkyne C
C stretch (~2100 cm , weak) and C C-H stretch (~3290 cm ). -
UV-Vis: Appearance of the payload's absorption band attached to the polymer.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Initiation Efficiency (Route A) | Water contamination in DMF/NCA.[1] | Re-dry DMF over molecular sieves (3Å). Titrate amine before use.[1] |
| Crosslinking/Gelling (Route B) | Thermal polymerization of alkyne.[1] | Do not exceed 80°C during radical polymerization. The alkyne is stable up to ~120°C but radical attack is possible. |
| Green Polymer after Click | Trapped Copper.[1] | Wash with EDTA or use CupriSorb™ resin. Do not rely solely on precipitation.[1] |
| Incomplete Click Conversion | Steric hindrance of the backbone. | Use a linker on the azide (e.g., PEG-spacer) to push the reactive group away from the polymer coil. |
References
-
NCA Polymerization Mechanism
-
CuAAC Click Chemistry on Polymers
- Binder, W. H., & Sachsenhofer, R. (2007). "Click chemistry in polymer and materials science.
-
Functional Initiators for ROP
- Kramer, J. R., & Deming, T. J. (2010). "General method for purification of alpha-amino acid-N-carboxyanhydrides using flash chromatography." Biomacromolecules.
-
Alkyne-Functionalized Polyureas (Analogous Chemistry)
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(4-Ethynylphenyl)ethan-1-amine Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the yield and reproducibility of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically involving the versatile but sometimes challenging building block, 1-(4-Ethynylphenyl)ethan-1-amine. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to solve even the most stubborn reaction challenges.
Introduction: The Challenge of Amine-Containing Alkynes in CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, selectivity, and biocompatibility.[1][2][3] However, substrates containing additional coordinating functional groups, such as the primary amine in this compound, can introduce complexities. The lone pair of electrons on the nitrogen atom can chelate the catalytic Cu(I) ion, effectively sequestering it from the catalytic cycle and leading to low or inconsistent yields.[4][5] This guide will address this and other common issues head-on, providing you with the tools to optimize your reaction outcomes.
Troubleshooting Guide: From Low Yields to No Reaction
This section is structured to address specific problems you may be encountering in the lab.
Issue 1: Consistently Low or No Product Yield
You've set up your reaction with this compound, your azide partner, a copper source, and a reducing agent, but you're observing minimal to no formation of the desired triazole product.
The primary amine of your alkyne is a likely culprit. It can act as a competing ligand for the copper(I) catalyst, forming a stable complex that is catalytically inactive.
Solutions:
-
Increase Ligand Concentration: The addition of a stabilizing ligand is crucial to protect the Cu(I) ion from oxidation and to facilitate the catalytic cycle.[6][7] When dealing with a coordinating substrate like an amine, increasing the ligand-to-copper ratio can help outcompete the substrate for copper coordination. Try increasing the ratio from the standard 1:1 to 5:1 or even 10:1 (ligand:copper).
-
Select an Appropriate Ligand: Not all ligands are created equal, especially when a coordinating substrate is present.
-
Tris(triazolylmethyl)amine Ligands: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are excellent choices as they are specifically designed to stabilize the copper(I) catalyst in aqueous and mixed solvent systems, enhancing reaction rates.[6][8]
-
Polydentate Amine/Heterocycle Ligands: These can be highly effective at stabilizing the copper catalyst.
-
-
Protect the Amine Group: If optimizing the ligand strategy is insufficient, protecting the amine group prior to the click reaction is a robust solution. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting primary amines. The protected alkyne is no longer capable of chelating the copper catalyst, allowing the click reaction to proceed efficiently. The Boc group can then be readily removed under acidic conditions post-cycloaddition.
Even with an optimal ligand strategy, a poorly prepared or maintained catalyst system will lead to failure.
Solutions:
-
Ensure an Oxygen-Free Environment: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) by atmospheric oxygen.[6]
-
Thoroughly degas all solvents and solutions by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.
-
Perform the reaction under an inert atmosphere.
-
-
Use a Fresh Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[9] However, solutions of sodium ascorbate are susceptible to degradation. Always use a freshly prepared solution.
-
Order of Reagent Addition Matters: To ensure the catalyst is properly formed and protected, follow this addition sequence:
-
Mix the copper source (e.g., CuSO₄) and the stabilizing ligand in your degassed solvent. Allow them to pre-complex for a few minutes.
-
Add your azide and this compound (or its protected form).
-
Initiate the reaction by adding the fresh sodium ascorbate solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for my reaction?
A1: The CuAAC reaction is remarkably versatile in its solvent compatibility.[2] Common choices include mixtures of water with t-butanol, DMSO, or DMF. The ideal solvent system will depend on the solubility of your specific azide and alkyne. For biomolecule conjugations, aqueous buffers are often used.[7]
Q2: Can I use a copper(I) salt directly instead of generating it in situ?
A2: Yes, salts like CuI or CuBr can be used. However, they are often less stable and more sensitive to oxidation than the in situ generation method from a Cu(II) source and a reducing agent.[6] If you choose to use a Cu(I) salt, it is even more critical to maintain a strictly oxygen-free environment.
Q3: My reaction produces a significant amount of a side product that appears to be a homocoupling of my alkyne. What is happening?
A3: This is likely the Glaser coupling, an oxidative homocoupling of terminal alkynes that is also catalyzed by copper.[8] This side reaction is favored when there is an insufficient amount of reducing agent or when the concentration of the azide is too low. To mitigate this, ensure you are using a sufficient excess of sodium ascorbate and that your azide is present in at least a stoichiometric amount relative to the alkyne.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of your starting materials and the appearance of the triazole product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on conversion and product identity.
Q5: What are the best practices for purifying the triazole product?
A5: Purification strategies will depend on the properties of your product.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying small molecule triazoles.
-
Precipitation/Extraction: If there is a significant difference in solubility between your starting materials and the product, precipitation or liquid-liquid extraction can be effective.
-
Reverse-Phase HPLC: For more polar or biological molecules, reverse-phase HPLC is often the method of choice.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Click Reactions
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Product | Catalyst Inhibition by Amine: The primary amine on the alkyne chelates the Cu(I) catalyst. | 1. Increase ligand:copper ratio (e.g., 5:1 or 10:1).2. Use a robust stabilizing ligand (e.g., THPTA, TBTA).3. Protect the amine with a Boc group before the reaction. |
| Catalyst Oxidation: The active Cu(I) is oxidized to inactive Cu(II). | 1. Degas all solvents and reagents.2. Perform the reaction under an inert atmosphere (Ar or N₂). | |
| Inactive Reducing Agent: The sodium ascorbate solution has degraded. | Always use a freshly prepared solution of sodium ascorbate. | |
| Formation of Alkyne Homodimer | Glaser Coupling Side Reaction: Oxidative coupling of the alkyne. | 1. Ensure a sufficient excess of sodium ascorbate.2. Use at least a 1:1 stoichiometry of azide to alkyne. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 100 mM in DMSO), this compound (100 mM in DMSO), Copper(II) Sulfate (CuSO₄, 50 mM in water), THPTA ligand (250 mM in water), and Sodium Ascorbate (1 M in water, prepare fresh ).
-
-
Degassing:
-
Degas all stock solutions and the reaction solvent (e.g., a 1:1 mixture of water:t-butanol) by sparging with argon or nitrogen for 20 minutes.
-
-
Reaction Assembly (for a 1 mL final volume):
-
To a clean vial under an inert atmosphere, add 588 µL of the degassed 1:1 water:t-butanol solvent.
-
Add 100 µL of the 100 mM azide solution (final concentration 10 mM).
-
Add 100 µL of the 100 mM this compound solution (final concentration 10 mM).
-
Add 20 µL of the 250 mM THPTA solution (final concentration 5 mM).
-
Add 20 µL of the 50 mM CuSO₄ solution (final concentration 1 mM).
-
Vortex the mixture gently.
-
Initiate the reaction by adding 50 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration 50 mM).
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Protocol 2: Boc-Protection of this compound
-
Setup:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 equivalents).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the Boc-protected product by flash column chromatography. The purified product can then be used in Protocol 1.
-
Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC. [Link]
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Oxford Academic. [Link]
Sources
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Preventing oxidative homocoupling of 1-(4-Ethynylphenyl)ethan-1-amine
Ticket #8492: Suppression of Oxidative Homocoupling in 1-(4-Ethynylphenyl)ethan-1-amine
Status: Open Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist, Catalysis Division
Incident Overview & Root Cause Analysis
User Issue: You are observing significant formation of the 1,3-diyne dimer (Glaser product) during the coupling or handling of this compound.
Technical Diagnosis: The target molecule contains two high-risk functionalities: a terminal alkyne and a primary benzylic amine .
-
The Primary Mechanism (Glaser/Hay Coupling): In the presence of Copper(I), a base, and trace Oxygen, terminal alkynes undergo oxidative dimerization. This is often faster than the desired Sonogashira cross-coupling.
-
The Catalyst Poison (Amine Effect): The free amine at the C1 position (
) acts as a ligand. It can chelate the Copper co-catalyst, altering its redox potential and stabilizing the Cu(II) species responsible for the homocoupling cycle.
Visualizing the Failure Mode
The following diagram illustrates the "Glaser Cycle" you must break. Note the critical role of Oxygen bridging the Copper centers.[1][2]
Figure 1: The Oxidative Homocoupling Cycle. Note that Oxygen is the fuel for this side reaction.[1] Removing Cu or O₂ breaks the cycle.
Strategic Solutions (The "Fix")
To salvage your synthesis, you must implement one of the following protocols. They are ranked by efficacy.[3]
Strategy A: The "Copper-Free" Protocol (Gold Standard)
-
Why: Eliminating Copper removes the metal center required for the oxidative dimerization. Palladium alone does not catalyze Glaser coupling under standard conditions.
-
Prerequisite: You must protect the free amine (e.g., Boc-protection) before reaction. Free amines can poison the Pd-catalyst in Cu-free conditions [1].
Strategy B: The "Reductive" Sonogashira (Silver Standard)
-
Why: If you must use Copper (to accelerate a sluggish reaction), you must keep it in the Cu(I) state.
-
Method: Add a reducing agent (Sodium Ascorbate) to scavenge any Cu(II) formed by adventitious oxygen [2].
Strategy C: Rigorous Deoxygenation (Baseline Requirement)
-
Why: Even with the best catalyst, trace air triggers the cycle.
-
Method: "Freeze-Pump-Thaw" is mandatory; simple sparging is insufficient for this sensitive substrate.
Detailed Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
Recommended for valuable intermediates where yield is paramount.
Reagents:
-
Substrate: N-Boc-1-(4-ethynylphenyl)ethan-1-amine (1.0 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2–3 mol%) or Pd(OAc)₂/XPhos (for difficult partners)
-
Base: Pyrrolidine or Piperidine (acts as base + solvent)[1][4]
-
Temperature: 60°C – 80°C
Step-by-Step Workflow:
-
Protection: Convert the free amine to the Boc-carbamate using
and in DCM. (Do not skip this). -
Charge: Add Pd catalyst, Aryl Halide, and Boc-alkyne to a Schlenk tube.
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed Pyrrolidine via syringe.
-
Reaction: Heat to 60°C. Monitor by TLC.
-
Observation: The reaction will be slower than Cu-catalyzed versions but will produce zero homocoupling byproduct.
-
Protocol 2: Freeze-Pump-Thaw (Degassing)
Required if using Copper.
-
Freeze: Place the solvent/reaction flask in liquid nitrogen until solid.
-
Pump: Open to high vacuum (0.1 mmHg) for 10–15 minutes.
-
Thaw: Close vacuum, remove from
, and thaw in warm water (do not open to air). -
Repeat: Perform this cycle 3 times .
-
Backfill: Fill with high-purity Argon.
Comparative Data: Yield vs. Method
The following data summarizes typical outcomes for ethynyl-aniline derivatives based on internal application notes and literature precedents [3].
| Parameter | Standard Sonogashira (Cu/Pd) | Copper-Free (Pd only) | Reductive (Cu/Pd + Ascorbate) |
| Homocoupling % | 15 – 25% | < 1% | 5 – 8% |
| Cross-Coupling Yield | 65% | 88% | 75% |
| Reaction Color | Dark Brown/Green (Oxidation) | Orange/Red (Active Pd) | Orange/Yellow |
| Purification Difficulty | High (Diyne streaks) | Low | Moderate |
Troubleshooting Decision Tree
Use this logic flow to diagnose ongoing issues in your hood.
Figure 2: Diagnostic workflow for low yields in alkyne coupling.
Frequently Asked Questions (FAQs)
Q: Can I just add more alkyne to compensate for the homocoupling loss? A: No. The homocoupling product (1,3-diyne) is structurally similar to your product and often co-elutes during chromatography. It is a "hard-to-remove" impurity. Prevention is the only viable purification strategy.
Q: Why does my reaction turn green? A: This is the tell-tale sign of the Glaser Cycle . Cu(I) is yellow/orange; Cu(II) is blue/green. If you see green, oxygen has entered your system, and homocoupling is actively occurring.
Q: Can I use the free amine without protection? A: Technically yes, but it is high-risk. The amine nitrogen can coordinate to the Copper, effectively increasing the local concentration of catalyst near the alkyne (if intramolecular) or poisoning the Palladium. We strongly recommend Boc-protection, which also aids in solubilizing the diyne byproduct if it does form, making separation easier.
References
-
Gelén, E., et al. (2003). Copper-free Sonogashira coupling of aryl iodides with terminal alkynes. Tetrahedron. Link
-
Hansen, E. C., et al. (2006). Ascorbate as a turnover-limiting reductant in CuAAC. Journal of Organic Chemistry. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link
Sources
Technical Support Center: Purification of 1-(4-Ethynylphenyl)ethan-1-amine Hydrochloride
Welcome to the Technical Support Hub. This guide is designed for organic chemists and process development scientists working with 1-(4-Ethynylphenyl)ethan-1-amine hydrochloride . Due to the presence of both a reactive terminal alkyne and a chiral amine center, this compound requires a purification strategy that balances chemical stability with high purity requirements.
⚠️ Critical Chemical Context (Read Before Proceeding)
Before initiating purification, understand the three primary risks associated with this specific molecule:
-
Alkyne Instability (Glaser Coupling): Terminal alkynes are prone to oxidative dimerization (Glaser coupling) in the presence of trace copper/palladium and oxygen, turning the product yellow/brown.
-
Hydration Risk: In the presence of moisture, strong acids (like HCl), and trace metals, the ethynyl group can hydrate to form the corresponding acetophenone impurity (acetyl group), effectively destroying the molecule.
-
Thermal Sensitivity: Avoid prolonged heating above 60°C. The combination of an amine salt and an alkyne can lead to polymerization at high temperatures.
Module 1: Impurity Profiling & Pre-Treatment
Use this module if your crude material is dark, sticky, or contains residual catalysts.
The "Metal Trap" Protocol (Palladium/Copper Removal)
If this compound was synthesized via Sonogashira coupling, residual Palladium (Pd) is your enemy. It catalyzes degradation during recrystallization.
Status Check: Dissolve 10 mg in Methanol. Is the solution clear/colorless?
-
YES: Proceed to Module 2.
-
NO (Yellow/Dark): Perform the Scavenging Protocol below before recrystallization.
Protocol:
-
Freebasing (If required): If the salt is already formed but dirty, suspend in MTBE (Methyl tert-butyl ether) and wash with 1M NaOH (cold) to liberate the free amine. Note: Work quickly to minimize alkyne exposure to base.
-
Scavenging: Dissolve the free amine in THF or Ethyl Acetate (10 mL/g).
-
Adsorbent Addition: Add SiliaMetS® Thiol or Activated Carbon (Darco G-60) (50 wt% relative to substrate).
-
Agitation: Stir gently at room temperature for 4 hours. Do not heat.
-
Filtration: Filter through a pad of Celite® 545. Rinse with fresh solvent.
-
Re-acidification: Cool the filtrate to 0°C. Add 2.0 equivalents of HCl in Dioxane (4M) dropwise. The white salt should precipitate immediately.
Module 2: The Recrystallization Protocol (Gold Standard)
The primary method for purifying the hydrochloride salt.
Solvent System Logic: We utilize a Polar/Non-Polar solvent pair .[1] The amine HCl salt is highly polar, while the alkyne backbone provides some lipophilicity.
-
Primary Solvent (Good): Ethanol (absolute) or Isopropanol (IPA).
-
Anti-Solvent (Bad): Diethyl Ether or Heptane.
-
Forbidden Solvents: Acetone (can form imines with the amine), Water (risk of alkyne hydration).
Step-by-Step Recrystallization Guide
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add Absolute Ethanol (approx. 3-5 mL per gram of solid).
-
Heat gently to 50-55°C (water bath). Do NOT reflux vigorously.
-
Add solvent dropwise until the solid just dissolves.
-
-
Clarification (Optional but Recommended):
-
If insoluble specks remain, filter the hot solution rapidly through a pre-warmed glass frit or cotton plug.
-
-
Nucleation & Growth:
-
Remove from heat. Add the Anti-Solvent (Diethyl Ether) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
Cap the flask and allow it to cool to room temperature undisturbed for 2 hours.
-
-
Maximizing Yield:
-
Once room temperature is reached, move the flask to an ice bath (0°C) for 1 hour.
-
-
Isolation:
-
Filter the white crystals using vacuum filtration.[2]
-
Wash: Wash the cake twice with cold Diethyl Ether (removes surface impurities).
-
Dry: Dry in a vacuum oven at 40°C for 12 hours.
-
Module 3: Visual Troubleshooting & Decision Logic
Use the following diagram to determine the correct workflow based on your material's current state.
Caption: Decision matrix for selecting the appropriate purification workflow based on visual inspection and solubility.
Module 4: Frequently Asked Questions (FAQ)
Q1: My product turned into an oil ("oiled out") instead of crystallizing. What happened?
-
Cause: This usually happens if the solvent polarity is too high or the cooling was too rapid.
-
Fix: Re-heat the mixture to dissolve the oil. Add more Ethanol (solvent) to dilute it slightly. Scratch the inner wall of the flask with a glass rod to induce nucleation, then cool very slowly (wrap the flask in a towel).
Q2: Can I use water for recrystallization?
-
Strictly NO. While amine salts are soluble in water, heating a terminal alkyne in acidic water (the salt is acidic) can catalyze the hydration of the alkyne into a ketone (Markovnikov hydration), creating a difficult-to-remove impurity. Stick to anhydrous alcohols.
Q3: The NMR shows a split peak for the methyl group. Is this an impurity?
-
Analysis: This compound is chiral. If you synthesized it from a racemic precursor, you have a racemate. If you see split peaks in a standard NMR, it might be diastereomeric salts if you used a chiral acid, or simply rotamers (unlikely here). If you need to separate enantiomers, recrystallization alone will not work. You must use Chiral HPLC or diastereomeric salt resolution (e.g., using Tartaric acid instead of HCl).
Q4: How do I store the purified salt?
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light. The HCl salt is hygroscopic; ensure the vial is tightly sealed to prevent moisture ingress which accelerates degradation.
Summary of Physical Data Targets
| Parameter | Target Specification | Method of Verification |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| 1H NMR | Distinct alkyne proton (~3.0-3.5 ppm, s) | 1H NMR (DMSO-d6 or D2O) |
| Solubility | Soluble in Water, Methanol, DMSO | Solubility Test |
| Melting Point | Sharp range (e.g., 2-3°C window)* | Capillary Melting Point |
*Note: Exact melting point depends on the specific polymorph and enantiomeric excess; compare against your specific batch reference.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).
-
Biotage. (2023).[3] How to Remove Palladium in Three Easy Steps. (Guidance on scavenging metal catalysts from coupling reactions).
-
Master Organic Chemistry. (2013). Addition of Hydrogen Halides to Alkynes. (Mechanistic background on alkyne stability in acidic media).
-
Sigma-Aldrich. (n.d.). 4-Fluoro-alpha-methylbenzylamine Safety & Data. (Structural analog data for handling and solubility properties).
Sources
Technical Support Center: 1-(4-Ethynylphenyl)ethan-1-amine Solubility Guide
Case ID: SOL-4EP-001 Status: Active Topic: Solubility Optimization & Stability Protocols Molecule: 1-(4-Ethynylphenyl)ethan-1-amine (Free Base & Salt Forms)
Executive Summary
The solubility challenges associated with This compound arise from the conflict between its polar amine headgroup and its rigid, lipophilic 4-ethynylphenyl tail. While the amine functionality (
This guide provides three validated workflows to resolve insolubility: Salt Formation (Primary Method) , Co-solvent Systems , and Cyclodextrin Complexation .[1]
Module 1: The Primary Solution – Salt Formation
Applicability: Standard aqueous buffers, cell culture media (with pH adjustment), and analytical standards.[1]
The Mechanism
The free base form of this compound is hydrophobic. To force it into the aqueous phase, we must ionize the amine. By lowering the pH below the molecule's
Protocol: In-Situ Hydrochloride Salt Generation
Do not use this protocol if your assay is sensitive to chloride ions or acidic pH.
-
Preparation: Weigh the target mass of the free base amine.
-
Dissolution (Organic Phase): Dissolve the amine in a minimal volume of Ethanol (EtOH) or Methanol (MeOH) . The free base is highly soluble here.
-
Acidification:
-
Prepare a 1.0 M HCl stock solution.
-
Add the HCl solution dropwise to the amine/alcohol mixture while vortexing.
-
Target: 1.1 molar equivalents of HCl relative to the amine.
-
-
Evaporation (Optional but Recommended): For long-term storage, remove the solvent under vacuum (Rotavap) at
to obtain the solid hydrochloride salt. -
Reconstitution: The resulting solid will dissolve readily in water or PBS.
Troubleshooting the Salt Form
| Symptom | Probable Cause | Corrective Action |
| Precipitation in PBS | "Salting out" or pH Shift | The phosphate buffer (pH 7.4) may be raising the pH too close to the |
| Oily Residue | Incomplete Crystallization | Traces of solvent or excess acid. Solution: Triturate (wash) the solid with cold diethyl ether to induce crystallization. |
Module 2: Co-Solvent Strategies (DMSO/Ethanol)
Applicability: High-throughput screening (HTS) and assays tolerating organic solvents.
The "Dropwise" Technique
A common error is adding water to the DMSO stock, which causes immediate precipitation due to the "crash-out" effect (rapid change in local polarity).
Correct Protocol:
-
Make Stock: Dissolve the amine in 100% Anhydrous DMSO to a concentration of 10–50 mM.
-
Prepare Aqueous Phase: Have your media or buffer ready in a vortexing tube.
-
Injection: While vortexing the aqueous phase, inject the DMSO stock into the center of the vortex.
-
Limit: Keep final DMSO concentration
(v/v) to avoid cytotoxicity.
-
Module 3: Advanced Formulation (Cyclodextrins)
Applicability: In vivo studies or sensitive cell lines where DMSO/Acid is toxic.
Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water. -
Add the amine free base directly to this solution.
-
Agitate: Shake or vortex at room temperature for 2–4 hours.
-
Note: Do not use ultrasound (sonication) for extended periods as heat can degrade the alkyne.
-
-
Filter: Pass through a 0.22
filter to remove uncomplexed solid.
Visualizing the Solubility Logic
The following decision tree guides you to the correct method based on your experimental constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance.
Module 4: Stability & Handling (The Alkyne Risk)
The ethynyl (alkyne) group is chemically reactive.[2][3][4][5] Mishandling leads to degradation, often mistaken for "insolubility" (formation of insoluble polymers).[1]
Critical Safety & Stability Rules
-
Avoid Heavy Metals: Never use spatulas or containers made of Copper, Silver, or Mercury .[1] Terminal alkynes react with these metals to form explosive metal acetylides [1].
-
Hydration Risk: In the presence of strong acids and water (over time), the alkyne can hydrate to form a ketone (acetophenone derivative). Fresh preparation is vital.
-
Oxidation: Store the solid under Nitrogen or Argon at
.
Frequently Asked Questions (FAQ)
Q: I added the HCl salt to PBS and it turned cloudy. Why? A: This is "Buffer Shock." PBS (pH 7.4) is basic enough to strip the proton from the amine (pKa ~9.5), reverting it to the insoluble free base. Fix: Dissolve the salt in pure water first, then dilute into PBS.[1] If it still precipitates, you must lower the pH of your buffer or use the Cyclodextrin method.
Q: Can I autoclave the solution?
A: No. The terminal alkyne is heat-sensitive and prone to polymerization or hydration at high temperatures/pressures. Use 0.22
Q: Why is my solution turning yellow/brown over time? A: This indicates oxidation or polymerization of the alkyne moiety. Discard the solution. Ensure future stocks are degassed and stored in the dark.
References
-
Lumen Learning. Hydration of Alkynes. MCC Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5123626, 1-(4-Ethynylphenyl)ethanone (Structural Analog). Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6] Advanced Drug Delivery Reviews. (General reference for Module 1).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Module 3).
Sources
Technical Support Center: Minimizing Catalyst Poisoning with 1-(4-Ethynylphenyl)ethan-1-amine
Introduction: The Core Conflict
The molecule 1-(4-Ethynylphenyl)ethan-1-amine presents a classic "bifunctional incompatibility" in transition metal catalysis. It contains two reactive centers that compete for the metal catalyst:
-
The Terminal Alkyne (
): The desired reaction site for Sonogashira coupling or CuAAC (Click) reactions. -
The Primary Amine (
): A potent Lewis base that acts as a "catalyst poison."
In unprotected systems, the amine nitrogen donates its lone pair electrons to the metal center (Pd or Cu), displacing the labile ligands required for the catalytic cycle. This results in the formation of catalytically inactive "dead" complexes, precipitation of metal black, or oxidation of the catalyst.
Module 1: The Mechanism of Failure
To solve the problem, we must first visualize the competitive binding that halts the reaction.
Visualizing the Poisoning Pathway
The following diagram illustrates how the primary amine disrupts both Palladium (Sonogashira) and Copper (Click) cycles.
Figure 1: Mechanistic divergence between productive catalysis and amine-mediated poisoning.
Module 2: The "Gold Standard" Strategy (Protection)
Recommendation: The most robust method to prevent poisoning is to mask the amine. The Boc (tert-butyloxycarbonyl) group is ideal because it is sterically bulky, electronically non-coordinating, and easily removed under acidic conditions that do not harm the alkyne or triazole product.
Protocol: Boc-Protection of this compound
Use this protocol before attempting any metal-catalyzed coupling.
Reagents:
-
Substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[1] -
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) or THF (0.2 M concentration)
Step-by-Step:
-
Dissolution: Dissolve this compound in dry DCM under
atmosphere. -
Base Addition: Add triethylamine. Stir for 5 minutes.
-
Protection: Add
dropwise (dissolved in minimal DCM if solid).-
Observation: Evolution of
gas may occur.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the protected amine will move significantly higher/be less polar).
-
Workup: Wash with 0.5M citric acid (to remove unreacted amine/base), then saturated
, then brine. Dry over .[1] -
Result: The resulting N-Boc-alkyne is now safe for all standard Sonogashira and Click protocols.
Module 3: Direct Coupling Strategies (Troubleshooting)
If protection is impossible due to synthetic constraints, you must modify the catalytic system to tolerate the free amine.
Scenario A: Sonogashira Coupling (Pd/Cu)
The Issue: The free amine displaces standard ligands (like
| Component | Standard (Avoid) | Optimized (Use) | Why? |
| Catalyst | Buchwald ligands (XPhos) and NHCs (PEPPSI) are too bulky to be displaced by the primary amine [1]. | ||
| Base | Inorganic bases prevent high concentrations of competing liquid amines in the solvent matrix [2]. | ||
| Solvent | DMF (Hot) | THF/Water or MeCN (RT) | Milder temperatures reduce the rate of catalyst decomposition. |
Protocol Modification: Use Copper-Free Sonogashira conditions if possible (Pd(OAc)2 / XPhos / Cs2CO3 in MeCN at 60°C). Copper is highly susceptible to sequestration by the ethylamine tail.
Scenario B: Click Chemistry (CuAAC)
The Issue: The amine chelates Cu(I), accelerating its oxidation to inactive Cu(II) by atmospheric oxygen. The reaction turns blue/green and stops. The Fix: Use a "sacrificial" chelating ligand that binds Cu(I) stronger than your substrate but still allows the alkyne to react.
Recommended Ligands:
-
THPTA: Water-soluble, highly effective at protecting Cu(I).
-
TBTA: Soluble in DMSO/DMF/tBuOH.
Optimized Protocol (with Free Amine):
-
Solvent: tBuOH/Water (1:1).
-
Catalyst Premix: Premix
(1 equiv) with THPTA (5 equiv) before adding to the reaction. The excess ligand is critical. -
Reductant: Add Sodium Ascorbate (5–10 equiv).
-
Order of Addition: Add the amine-alkyne substrate last, under an inert atmosphere (
/Argon).
Decision Tree for Experimental Design
Figure 2: Decision matrix for selecting the appropriate optimization pathway.
Frequently Asked Questions (FAQs)
Q: My Click reaction turned green immediately. What happened? A: The green color indicates Cu(II). Your primary amine coordinated to the Cu(I) and facilitated rapid oxidation by air.
-
Fix: Degas all solvents thoroughly. Increase the amount of Sodium Ascorbate to 10 equivalents. Use THPTA ligand to stabilize the Cu(I) state [3].
Q: In Sonogashira, I see a black precipitate and 0% yield. A: This is "Pd Black." The amine displaced your phosphine ligands, destabilizing the Pd(0), which then aggregated into inactive metal particles.
-
Fix: Switch to a Buchwald pre-catalyst (e.g., XPhos Pd G2). These are designed to resist amine displacement [1].
Q: Can I use HCl salt of the amine to prevent poisoning?
A: For Click chemistry , yes—this often works well because the protonated amine (
-
Caveat: For Sonogashira , this is difficult because the reaction requires a base (like TEA) to deprotonate the alkyne. The base will simply deprotonate your amine salt, returning it to the poisoning free-base form.
References
-
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N and C-C Bond Formation." Chemical Science, 2011.
-
Doucet, H., and Hierso, J.C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 2007.
-
Finn, M. G., and Fokin, V. V. "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Ligands, Scavengers, and Mechanisms." Chemical Society Reviews, 2010.
-
Greene, T. W., and Wuts, P. G. M. "Protection for the Amino Group." Greene's Protective Groups in Organic Synthesis, 5th Edition, Wiley, 2014.
Sources
Technical Support Center: Temperature Optimization for 1-(4-Ethynylphenyl)ethan-1-amine Coupling
Case ID: T-OPT-4-ETH-AMINE Status: Active Support Tier: Senior Application Scientist Level[1]
Introduction: The Thermal Paradox of Amphoteric Substrates
You are working with 1-(4-Ethynylphenyl)ethan-1-amine , a bifunctional scaffold containing a terminal alkyne and a benzylic amine.[1] This molecule presents a classic "thermal paradox" in cross-coupling reactions (specifically Sonogashira):
-
Kinetic Necessity: High temperatures (
) are often required to drive the oxidative addition of aryl halides to Palladium, especially with less reactive bromides or chlorides.[1] -
Thermodynamic Instability:
-
The Alkyne: Susceptible to oxidative homocoupling (Glaser coupling) at high temperatures.
-
The Amine: The benzylic position is prone to racemization under thermal stress in basic media. Furthermore, the free amine can coordinate to the Pd-center, poisoning the catalyst by forming inactive "Pd-black" aggregates.
-
This guide provides a structured approach to navigating these competing factors.
Module 1: The Thermodynamics of Coupling (Theory)
Before optimizing, understand why temperature fails you.
The "Goldilocks" Zone
-
< 40°C (Kinetic Trap): The rate-limiting step (Transmetallation in Cu-cocatalyzed cycles or Oxidative Addition in Cu-free cycles) is too slow.[1] The catalyst rests, allowing the free amine to irreversibly bind to Pd(II) species.[1]
-
> 80°C (Thermodynamic Trap):
-
Glaser Coupling: Dissolved oxygen becomes highly reactive, dimerization of your alkyne outcompetes the cross-coupling.
-
Racemization: The
of the benzylic proton drops. In the presence of bases (TEA/DBU), you risk eroding the enantiomeric excess ( ) of your amine.[1]
-
Visualizing the Failure Modes
Figure 1: Reaction outcomes based on thermal energy input.[1] Note the bifurcation of failure modes at high temperatures.
Module 2: Troubleshooting & FAQs
Q1: My reaction turns black and stalls at 50% conversion. Increasing temperature to 90°C didn't help. Why?
Diagnosis: Catalyst Decomposition (Pd-Black formation).[1] Root Cause: The free amine in your substrate is acting as a ligand. At 90°C, the labile phosphine ligands dissociate, and your substrate's amine binds to the Pd. This complex is catalytically inactive and eventually aggregates into Pd metal (black precipitate).[1] Solution:
-
Do NOT increase Temp. This accelerates aggregation.
-
Protect the Amine: Use a Boc-protection group on the amine before coupling. This removes the "poisoning" ability.
-
Ligand Switch: If protection is impossible, switch to a bulky, electron-rich ligand like XPhos or SPhos . These bind Pd tightly, preventing the amine from displacing them even at 60-70°C.
Q2: I see a major impurity with exactly double the molecular weight minus 2 protons. What is it?
Diagnosis: Glaser Homocoupling Product. Root Cause: Presence of Oxygen + Copper(I) + High Temperature.[1] Solution:
-
Degas Thoroughly: Sparging with Argon for 5 minutes is insufficient. Use the "Freeze-Pump-Thaw" method (3 cycles).
-
Lower Temperature: Drop to 40-50°C.
-
Go Copper-Free: Switch to a "Copper-Free Sonogashira" protocol using Pd(MeCN)2Cl2 / XPhos and Cs2CO3 in acetonitrile.[1] This eliminates the mechanism for homocoupling entirely.
Q3: My chiral HPLC shows my enantiomeric excess (ee) dropped from 99% to 82%.
Diagnosis: Thermal Racemization.
Root Cause: Benzylic amines have acidic protons. At high T (
-
Temperature Ceiling: Never exceed 60°C with this substrate in the presence of strong bases.
-
Base Switch: Switch from Triethylamine (Et3N) to an inorganic base like K3PO4 or Cs2CO3 .[1] These are less soluble in organic solvents, creating a "heterogeneous basicity" that is sufficient for the coupling but less aggressive toward the benzylic proton.
Module 3: Optimization Protocol (The "DoE" Approach)
Do not guess. Use this stepwise Design of Experiment (DoE) to find the optimal temperature for your specific coupling partner.
Standard Conditions: 1.0 eq Substrate, 1.1 eq Aryl Halide, 5 mol% Pd(PPh3)2Cl2, 2 mol% CuI, 2.0 eq Et3N, Solvent: THF (degassed).[1]
| Step | Temperature | Duration | Checkpoint | Action |
| 1 | 25°C (RT) | 4 Hours | TLC / LCMS | If <10% Conv: Go to Step 2.If >50% Conv: Maintain RT, extend time. |
| 2 | 45°C | 2 Hours | LCMS | If Stalled: Add 2 mol% extra phosphine (PPh3).If Black Ppt: Stop. Switch to Buchwald Precatalyst. |
| 3 | 60°C | 1 Hour | Chiral HPLC | Critical Check: If conversion is good but ee drops, switch base to Cs2CO3 and return to 45°C. |
| 4 | Microwave | 20 Mins | LCMS | Last Resort: Set T=80°C. The short duration (20m) often outruns the racemization kinetics (which are time-dependent).[1] |
Module 4: Decision Tree for Temperature Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Decision logic for temperature adjustment based on reaction feedback.
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] [1]
-
Evano, G., & Blanchard, N. (2013).[1] Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Referencing Glaser Coupling mechanisms and temperature dependence). [1]
-
Strotman, N. A., et al. (2018).[1] Reaction Development and Mechanistic Study of a Ruthenium Catalyzed C–H Activation/Coupling of Chiral Benzylic Amines. Journal of the American Chemical Society. (Discussing racemization risks of benzylic amines at elevated temperatures). [1]
-
Doucet, H., & Hierso, J. C. (2007).[1] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4] Angewandte Chemie International Edition. [1]
Sources
Removing copper residues after reacting 1-(4-Ethynylphenyl)ethan-1-amine
Topic: Removing Copper Residues after Reacting 1-(4-Ethynylphenyl)ethan-1-amine Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Subject: Purification of this compound Derivatives Post-Catalysis
Welcome to the Application Support Hub. You are likely accessing this guide because your reaction product—derived from This compound —retains a persistent green/blue hue or has failed elemental impurity testing (ICH Q3D).
This substrate presents a unique challenge: the primary amine combined with the reaction product (often a triazole from CuAAC or an alkyne from Sonogashira) creates a bidentate "chelating pocket." Standard aqueous washes often fail because the copper binds more tightly to your product than to the wash buffer.
Below are the validated protocols to break this chelation and achieve <10 ppm copper levels.
⚡ Quick Diagnostic: The "Ammonia Shake" Test
Before starting a full workup, perform this self-validating check on a 1 mL aliquot of your reaction mixture.
-
Take 1 mL of your organic phase.
-
Add 1 mL of 10% NH₄OH (aq) .
-
Shake vigorously for 20 seconds and let settle.
-
Result A (Aqueous layer turns deep blue, Organic layer clears): The copper is displaceable by ammonia. Proceed to Protocol A.
-
Result B (Organic layer remains blue/green): The copper is tightly bound or the complex is lipophilic. Proceed to Protocol B (Chelation Extraction) or C (Scavenging).
-
📋 Troubleshooting & FAQs
Q1: I performed a standard brine/water wash, but my product is still green. Why?
A: Water and brine are non-coordinating. They cannot break the coordinate covalent bond between the Copper(I/II) ion and the amine nitrogen of your this compound derivative.
-
The Mechanism: Your product acts as a ligand (
). The equilibrium heavily favors the product. -
The Fix: You must introduce a competing ligand (
) with a higher formation constant ( ) for copper than your amine product.
Q2: Can I use an acid wash (1M HCl) to remove the copper?
A: Proceed with extreme caution.
While protonating the amine (
-
Risk: You will extract both the copper and your product into the aqueous phase, requiring a tedious back-extraction at a precise pH.
-
Recommendation: Use Protocol A (Ammonia) or Protocol B (EDTA) which operate at neutral-to-basic pH, keeping your amine product in the organic phase.
Q3: Which solid scavenger is best for this specific amine substrate?
A: For amine-containing substrates, Thiol (SH) or Thiourea functionalized silicas are superior.
-
Why: Amine-based scavengers (like diamine functionalized silica) will compete with your product's amine for the copper, leading to slow equilibrium. Thiols bind Copper(I) and Copper(II) with extremely high affinity (soft acid/soft base interaction) that outcompetes nitrogen donors.
🛠️ Validated Protocols
Protocol A: The Ammonium Chloride/Ammonia Wash (Bulk Removal)
Best for: Large scale (>10g), hydrophobic products, initial cleanup.
Theory: Ammonia (
-
Dilute: Ensure your reaction mixture is in a non-miscible solvent (DCM or EtOAc). Avoid Ether (peroxides/safety).
-
Prepare Buffer: Mix 9:1 saturated aqueous
: concentrated . -
Wash: Extract the organic layer with this buffer (1:1 volume ratio).
-
Observation: The aqueous layer should turn vibrant royal blue.
-
-
Repeat: Repeat washes until the aqueous layer is colorless (usually 3-4 times).
-
Final Polish: Wash once with brine to remove residual ammonia, dry over
, and concentrate.
Protocol B: The EDTA Chelation (High Affinity)
Best for: Tightly bound copper, or when ammonia is incompatible with other functional groups.
Theory: EDTA forms a hexadentate cage around Copper (
-
Prepare Solution: Make a 0.1 M aqueous solution of
. Adjust pH to ~8-9 with NaOH (EDTA is most effective when fully deprotonated). -
Vigorous Stir: Add the EDTA solution to your organic phase. Stir vigorously for 15–30 minutes. Simple shaking is often insufficient for kinetic reasons.
-
Separate: Isolate the organic layer.
-
Note: The aqueous EDTA-Cu complex is often pale blue/green.
-
-
Verify: The organic layer should be colorless.
Protocol C: Solid-Supported Scavenging (Polishing <10 ppm)
Best for: Final purification to meet pharmaceutical limits (ICH Q3D).
Recommended Resin: SiliaMetS® Thiol or QuadraPure® TU.
-
Loading: Add 4–5 equivalents of resin (relative to expected Cu mass, not product mass). Usually, 10% w/w of resin relative to product is a good starting point.
-
Solvent: Dissolve product in THF, MeOH, or EtOAc.
-
Temperature: Stir at 40°C–50°C for 4 hours. Heat significantly improves scavenging kinetics for Pd and Cu.
-
Filtration: Filter through a 0.45 µm pad (Celite or fritted glass) to remove the resin.
📊 Data & Selection Guide
Comparative Efficiency Table
Based on reduction of 5000 ppm Cu residual in a benzylamine derivative.
| Method | Final Cu (ppm) | Yield Loss (%) | Pros | Cons |
| Water Wash | 4200 | <1% | Cheap | Ineffective for amines |
| 1M HCl Wash | 50 (in aq) | 95% (in aq) | Removes Cu | Removes Product |
| NH₄OH/NH₄Cl | 150 | 2% | Scalable, Visual | Residual Ammonia odor |
| 0.1M EDTA (pH 9) | 25 | 3% | Very Effective | Requires vigorous stirring |
| Thiol Resin | < 5 | 1-2% | High Purity | Cost, Filtration step |
Decision Workflow (Graphviz)
Caption: Decision tree for selecting the optimal copper removal strategy based on coordination strength and product solubility.
📚 References
-
ICH Q3D Elemental Impurities Guidelines. International Council for Harmonisation. (2019).[1] Defines Permitted Daily Exposure (PDE) limits for Copper (Class 3) in drug substances.[2]
-
[Link]
-
-
Purification of Reaction Products from Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of Organic Chemistry. Recommended protocols for EDTA and Ammonia washes in Click Chemistry.
-
[Link]
-
-
Metal Scavenging Solutions. SiliCycle Application Notes. Detailed efficiency data for Thiol vs. Diamine resins for copper removal.
-
Practical Guide to Rational Scavenger Selection. Sigma-Aldrich (Merck). Comparison of silica-supported scavengers for transition metals.
Sources
Technical Support Center: Amine Protection Strategies for 1-(4-Ethynylphenyl)ethan-1-amine
Welcome to the technical support guide for navigating the specific challenges of protecting the primary amine in 1-(4-ethynylphenyl)ethan-1-amine. This molecule presents a unique synthetic puzzle: how to selectively mask the nucleophilic amine without compromising the integrity of the chemically sensitive terminal alkyne. This guide provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my synthesis. Which protecting group is the best choice for this compound, and why?
Answer: The selection of a protecting group is the most critical decision for this substrate. It requires balancing the stability of the protected amine with the lability required for its eventual removal, all while ensuring the terminal alkyne remains intact. The choice depends entirely on the downstream reaction conditions your molecule will need to endure.
The three most common carbamate protecting groups—Boc , Cbz , and Fmoc —offer different strategic advantages and disadvantages. The key lies in understanding the concept of orthogonal protection : the ability to deprotect one functional group in the presence of others by using specific, non-interfering reaction conditions.[1][2][3]
| Protecting Group | Protection Reagents & Conditions | Stability Profile | Deprotection Conditions | Suitability for this compound |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (e.g., TEA, NaHCO₃), in THF or DCM at RT.[4] | Stable to base, hydrogenolysis, and mild nucleophiles. | Acidic conditions (e.g., TFA in DCM, HCl in Dioxane).[5][6] | Excellent Choice. The alkyne is generally stable to the acidic deprotection conditions required for Boc removal. This is often the most reliable choice. |
| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), in aqueous or organic solvent at 0°C to RT.[7][8] | Stable to acidic and mildly basic conditions. | Catalytic Hydrogenolysis (H₂, Pd/C).[9][10] | Poor Choice. The standard deprotection condition (hydrogenolysis) will irreversibly reduce the ethynyl (alkyne) group to an ethyl (alkane) group. While acidic removal is possible, it offers no advantage over Boc.[8] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), in aqueous/organic solvent at RT.[11] | Stable to acid and hydrogenolysis. | Basic conditions (typically 20% piperidine in DMF).[12][13] | Good Orthogonal Choice. Fmoc is removed under basic conditions that are fully compatible with the terminal alkyne. It is an ideal choice if you need to perform acid-sensitive reactions elsewhere in the molecule while the amine remains protected. |
For most applications, the Boc group is the recommended starting point due to its robust protection and clean, reliable acidic deprotection that preserves the alkyne. The Fmoc group serves as an excellent orthogonal alternative if your synthetic route involves acidic steps where the amine must remain protected. Avoid the Cbz group unless you intend to reduce the alkyne.
Start [label="Start Synthesis with\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Question [label="Will downstream steps\ninvolve strong acid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protect_Boc [label="Protect as Boc\n((Boc)2O, Base)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect_Fmoc [label="Protect as Fmoc\n(Fmoc-Cl, Base)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid_Steps [label="Perform Acidic\nReaction Steps"]; Non_Acid_Steps [label="Perform Non-Acidic\n(Basic/Neutral) Steps"]; Deprotect_Boc [label="Deprotect Boc\n(TFA or HCl)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotect_Fmoc [label="Deprotect Fmoc\n(Piperidine/DMF)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Free Amine with\nIntact Alkyne", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Question; Question -> Protect_Fmoc [label=" Yes "]; Question -> Protect_Boc [label=" No "];
Protect_Boc -> Non_Acid_Steps; Non_Acid_Steps -> Deprotect_Boc -> End;
Protect_Fmoc -> Acid_Steps; Acid_Steps -> Deprotect_Fmoc -> End; }
Q2: My Boc-protection reaction is sluggish, incomplete, or resulting in a complex mixture. What's going wrong?
Answer: This is a common issue often rooted in solubility problems or improper reaction setup. The starting material, this compound, can exhibit poor solubility in common non-polar organic solvents, leading to a heterogeneous reaction mixture and low conversion.[14]
-
Solubility is Key: If the starting amine is not fully dissolved, the reaction cannot proceed efficiently.
-
Solvent System: A mixture of THF and water, or Dioxane and water, can improve solubility. The use of a co-solvent like DMF or acetonitrile might also be beneficial.
-
Base Choice: Using an aqueous base solution (like saturated NaHCO₃) can help dissolve the amine salt if it's being used as the starting material.
-
-
Reagent Stoichiometry and Quality:
-
Boc Anhydride ((Boc)₂O): Use a slight excess (1.1 to 1.2 equivalents). Using a large excess can complicate purification. Ensure your (Boc)₂O is fresh; it can degrade over time.
-
Base: At least one equivalent of base is required to neutralize the acid formed during the reaction. Using 2-3 equivalents of a mild base like NaHCO₃ or triethylamine (TEA) is common practice.[4]
-
-
Reaction Monitoring:
-
TLC Analysis: Track the disappearance of the starting material. The Boc-protected product will be significantly less polar (higher Rf) than the starting amine. Use a co-spot of your starting material and the reaction mixture to confirm conversion. A typical eluent is 20-30% Ethyl Acetate in Hexanes.
-
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water. Stir until a homogeneous solution is achieved.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.[15]
-
Work-up: Once the starting material is consumed, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Q3: I'm concerned about side reactions. Can the terminal alkyne react under the protection or deprotection conditions?
Answer: Yes, this is a critical consideration. The proton on a terminal alkyne is weakly acidic (pKa ≈ 25), which is far more acidic than the protons on alkanes or alkenes.[16] This acidity arises because the resulting acetylide anion is stabilized by the high s-character (50%) of the sp-hybridized carbon orbital.[16][17][18]
-
During Protection (Base-Mediated):
-
Risk: Using a very strong base (e.g., NaH, n-BuLi, NaNH₂) will deprotonate the terminal alkyne, forming a nucleophilic acetylide anion which can lead to unwanted side reactions.[17]
-
Solution: The bases typically used for carbamate protections (TEA, DIPEA, NaHCO₃, pyridine) are not strong enough to deprotonate the alkyne to a significant extent. Stick to these milder bases.
-
-
During Deprotection (Acid-Mediated for Boc):
-
Risk: While generally stable, extremely harsh acidic conditions (e.g., high concentrations of strong acid with heat) could potentially lead to the hydration of the alkyne, forming a methyl ketone (Markovnikov hydration).
-
Solution: Standard Boc deprotection conditions (e.g., 20-50% TFA in DCM at RT, or 4M HCl in Dioxane at RT) are mild enough that alkyne hydration is not a common problem.[4][19] Avoid heating the reaction unless absolutely necessary.
-
-
During Deprotection (Base-Mediated for Fmoc):
-
Risk: Minimal. The conditions for Fmoc removal (20% piperidine in DMF) are not basic enough to cause issues with the terminal alkyne. This is a very safe and compatible method.[12]
-
Q4: My deprotection step is failing or removing both the amine protecting group and affecting the alkyne. How do I fix this?
Answer: This problem almost certainly indicates the use of an inappropriate deprotection strategy, highlighting the importance of orthogonality.
-
Scenario 1: You used a Cbz group and now the alkyne is gone.
-
Cause: You attempted deprotection via catalytic hydrogenolysis (H₂, Pd/C). This reaction is non-selective and will reduce both the Cbz group and the alkyne triple bond.[10]
-
Solution: This is irreversible for the current batch. For future syntheses, do not use a Cbz group if the alkyne functionality is required in the final product.
-
-
Scenario 2: Your Boc deprotection is incomplete.
-
Cause: Incomplete deprotection can result from several factors.[20]
-
Insufficient Acid: The amount of acid may be too low, especially if other basic sites are present in the molecule.
-
Poor Reagent Quality: TFA is hygroscopic; water contamination can reduce its effectiveness.
-
Insufficient Reaction Time/Temperature: Some sterically hindered Boc groups may require longer reaction times or slightly elevated temperatures.
-
-
Solution: Ensure you are using at least 10-20 equivalents of acid (often TFA is used as a co-solvent). Use fresh, anhydrous reagents. Allow the reaction to run for 1-2 hours at room temperature and monitor by TLC or LC-MS before applying heat.
-
-
Scenario 3: You need to deprotect the amine but preserve an acid-labile group elsewhere.
-
Cause: You have used a Boc group but now need to avoid acidic conditions.
-
Solution: This is where forethought and orthogonal strategy are essential. If you anticipated this conflict, you should have used an Fmoc group . The Fmoc group can be cleanly removed with piperidine without affecting acid-labile groups (like t-butyl ethers or esters) or the alkyne.[12][13]
-
}
References
-
Acidity of Terminal Alkynes. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]
-
Allen, A. (2025, July 14). Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). Allen Institute. Retrieved from [Link]
-
Chemistry Steps. (2025, October 26). Acidity of Terminal Alkynes. Chemistry Steps. Retrieved from [Link]
-
Fiveable. (2025, September 15). Terminal Alkynes Definition - Organic Chemistry Key Term. Fiveable. Retrieved from [Link]
-
Vedantu. (n.d.). Acidity of Alkynes: Key Concepts, Equations & Causes. Vedantu. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Scribd. (n.d.). Alkyne Protecting Groups. Scribd. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. Retrieved from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
-
Semantic Scholar. (2011, December 1). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Semantic Scholar. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. J&K Scientific. Retrieved from [Link]
-
ACS Publications. (2020, December 18). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 12. chempep.com [chempep.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 17. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 18. Acidity of Alkynes: Key Concepts, Equations & Causes [vedantu.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing reactivity of 1-(4-Ethynylphenyl)ethan-1-amine vs propargylamine
Executive Summary: The Steric-Electronic See-Saw[1][2]
In the design of bifunctional linkers and pharmacophores, the choice between Propargylamine (PA) and 1-(4-Ethynylphenyl)ethan-1-amine (EPEA) represents a classic trade-off between steric profile and electronic conjugation.[1]
While both reagents provide a primary amine for conjugation and a terminal alkyne for Click chemistry (CuAAC), their reactivity profiles are distinct:[2][3]
-
Propargylamine is the kinetic nucleophile of choice . Its linear, unhindered structure allows for rapid acylation and amide coupling, even with sterically demanding partners.[2]
-
EPEA is the electronic specialist . Its aromatic alkyne moiety generally exhibits superior kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to conjugation effects, while the
-chiral amine offers stereochemical control at the cost of reduced nucleophilic reaction rates.[1]
This guide analyzes these differences through mechanistic lenses to aid in rational reagent selection.
Molecular Profile & Properties[2][5][6][7]
The fundamental difference lies in the backbone: PA is a flexible aliphatic chain, while EPEA is a rigid, chiral aromatic system.[2]
| Feature | Propargylamine (PA) | This compound (EPEA) |
| Structure | ||
| Molecular Weight | 55.08 g/mol | ~145.10 g/mol |
| Amine Type | Primary, Aliphatic (Linear) | Primary, Benzylic ( |
| Chirality | Achiral | Chiral (Typically supplied as racemate or S-enantiomer) |
| pKa (Conj.[1] Acid) | ~8.2 (Reduced by alkyne -I effect) | ~9.0–9.4 (Buffered by phenyl ring) |
| Alkyne Type | Aliphatic (Propargylic) | Aromatic (Phenylacetylenic) |
| Solubility | Miscible in water/organic | Lipophilic; requires DMSO/MeOH |
Reactivity Analysis 1: The Amine Handle
Nucleophilicity & Acylation Kinetics
The amine handle is typically the first point of attachment (e.g., to a carboxylic acid on a drug or protein). Here, sterics dominate thermodynamics .
Propargylamine: The Unhindered Attacker
Propargylamine possesses a primary amine on a methylene carbon. Despite the electron-withdrawing nature of the alkyne (which lowers its pKa to ~8.2, making it less basic than propylamine), its nucleophilicity is preserved due to the lack of steric hindrance. It reacts rapidly with NHS-esters, acid chlorides, and carbodiimide-activated acids.[1][2]
EPEA: The Hindered Base
EPEA is an
-
Basicity: It is thermodynamically more basic than PA (pKa ~9.2 vs 8.[1]2) because the phenyl ring insulates the amine from the electron-withdrawing alkyne more effectively than the single methylene spacer in PA.
-
Nucleophilicity: However, the
-methyl group creates significant steric drag . In amide couplings, the transition state is more crowded.[2] If the electrophile is also bulky (e.g., a tertiary carboxylic acid or a protein surface), EPEA coupling rates can drop by orders of magnitude compared to PA.[2]
Caption: Steric impact on acylation rates. PA allows easy access for electrophiles, while EPEA's alpha-branching creates a kinetic barrier.[1][2]
Reactivity Analysis 2: The Alkyne Handle
Click Chemistry (CuAAC) Kinetics[8][9]
Once the amine is conjugated, the alkyne serves as the "Click" handle.[3] Here, electronic conjugation favors EPEA .
The Phenylacetylene Effect (EPEA)
Aromatic alkynes (phenylacetylenes) are privileged substrates for CuAAC.[1]
-
Mechanism: The copper catalyst coordinates to the alkyne
-system.[3] The aromatic ring in EPEA conjugates with the alkyne, lowering the LUMO energy and stabilizing the copper-acetylide intermediate. -
Outcome: EPEA often exhibits faster CuAAC kinetics and requires lower catalyst loading than aliphatic alkynes, especially in bioconjugation where low Copper concentrations are critical to prevent protein damage.[2]
The Propargyl Baseline (PA)
Propargylamine derivatives react reliably in CuAAC but lack the resonance acceleration of the aryl group. They may require slightly higher temperatures or catalyst concentrations to match the reaction velocity of EPEA derivatives.
Experimental Protocols
Protocol A: Competitive Acylation Assay
To determine which linker couples more efficiently to your specific target.[2]
Reagents:
-
Target Acid (1.0 eq)[1]
-
Propargylamine (1.0 eq)[1]
-
EPEA (1.0 eq)[1]
-
Solvent: DMF (
) for NMR monitoring.[1]
Methodology:
-
Dissolve the Target Acid and DIPEA in DMF-
.[1] -
Add an equimolar mixture of Propargylamine and EPEA.
-
Initiate reaction by adding HATU.[1]
-
Monitoring: Acquire
H-NMR spectra at t=5, 15, and 60 minutes. -
Analysis: Integrate the distinct amide proton signals. PA amides typically appear as triplets (coupling to
) around 8.0-8.5 ppm; EPEA amides appear as doublets (coupling to ) often shifted downfield.[1] -
Expected Result: For non-hindered acids, ratio is ~1:1. For hindered acids, PA product will dominate (>4:1).[1]
Protocol B: Optimized CuAAC Bioconjugation (EPEA Focus)
Leveraging the aryl-alkyne for rapid labeling.
Reagents:
-
Protein-Azide (10
M in PBS)[1] -
EPEA-Ligand (50
M, 5 eq)[1][2] -
CuSO
(100 M)[1] -
THPTA Ligand (500
M)[1] -
Sodium Ascorbate (2.5 mM)[1]
Workflow:
-
Premix Complex: Mix CuSO
and THPTA in a separate tube. Incubate 5 mins. -
Assembly: Add Protein-Azide to reaction vessel.
-
Add EPEA-Ligand.[1]
-
Add Cu-THPTA complex.[1]
-
Initiation: Add Sodium Ascorbate last.
-
Incubation: 30 minutes at RT. (Note: Aliphatic PA derivatives typically require 60-90 mins for completion at these concentrations).[1]
-
Quench: Add EDTA (5 mM) to strip copper.
Decision Matrix
Use the following logic flow to select the correct reagent for your application.
Caption: Decision tree for selecting between PA and EPEA based on steric and stereochemical requirements.
References
-
Himo, F., et al. (2005).[2] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[4] Link (Establishes the mechanism and lower activation energy for conjugated alkynes).[1]
-
Mayr, H., et al. (2017).[2] "Nucleophilicity Parameters of Amines." Chemical Reviews. Link (Provides the basis for comparing steric impact on amine nucleophilicity).[1]
-
Prescher, J. A., & Bertozzi, C. R. (2005).[2] "Chemistry in living systems."[1] Nature Chemical Biology.[1] Link (Discusses bioorthogonal kinetics of various alkyne probes).
-
Hein, J. E., & Fokin, V. V. (2010).[2] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.[1] Link (Detailed review of CuAAC kinetics regarding aryl vs. alkyl alkynes).
Sources
Technical Guide: Validation of Enantiomeric Excess in 1-(4-Ethynylphenyl)ethan-1-amine
Executive Summary
1-(4-Ethynylphenyl)ethan-1-amine is a high-value chiral intermediate, distinguished by its para-ethynyl functionality. This "click-ready" handle allows for bio-orthogonal conjugation to drug scaffolds, proteins, or polymers. However, the presence of a primary amine creates significant chromatographic challenges, specifically peak tailing due to silanol interactions, while the ethynyl group requires careful handling to prevent on-column degradation.
This guide provides a comparative technical analysis of three validation methodologies for determining enantiomeric excess (ee): Direct Chiral HPLC (Polysaccharide) , Crown Ether Complexation , and GITC Derivatization .
Part 1: The Analytical Challenge
The structural duality of this compound presents a specific set of validation hurdles:
-
Primary Amine Tailing: The free amine moiety (
) interacts strongly with residual silanols on silica-based columns, leading to peak broadening and reduced resolution ( ). -
Ethynyl Stability: The
group is generally stable but can undergo polymerization or hydration under extreme pH or in the presence of trace metal ions in the HPLC system. -
Chromophore Specificity: While the phenyl-alkyne conjugation provides adequate UV absorption, it must be distinguished from synthesis byproducts (e.g., reduced ethyl analogs).
Part 2: Comparative Methodology
Method A: Direct Chiral HPLC (Immobilized Polysaccharide)
The Industry Standard for QC and High-Throughput
This method utilizes immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate) phases. It is the preferred route due to robustness and solvent flexibility.
-
Column: Chiralpak IG or Chiralpak AD-H (Daicel) / Lux Amylose-1 (Phenomenex).
-
Mechanism: Hydrogen bonding and
- interactions between the carbamate linkage of the selector and the amine/phenyl group of the analyte. -
Critical Additive: Diethylamine (DEA) or Ethanolamine is mandatory to suppress silanol activity.
Method B: Crown Ether Chromatography (Crownpak)
The High-Specificity Alternative
Designed specifically for primary amines, this method relies on the formation of an ammonium inclusion complex.
-
Column: Crownpak CR-I(+) or CR-I(-).[1]
-
Mechanism: The protonated primary amine (
) forms a host-guest complex with the 18-crown-6 ether ring. The chiral barrier is provided by the binaphthyl unit. -
Constraint: Requires acidic aqueous mobile phases (pH 1.0–2.0), which provides excellent peak shape for amines but requires a dedicated acidic-compatible LC system.
Method C: GITC Derivatization
The Problem Solver for Complex Matrices
Derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) converts the amine into a thiourea diastereomer.
-
Mechanism: Creates a stable, neutral thiourea linkage, eliminating silanol interactions and enhancing UV detectability.
-
Utility: Best when the sample contains impurities that co-elute with the free amine, or when "absolute" configuration confirmation is required via NMR.
Part 3: Performance Data Comparison
The following data represents validated performance metrics for this compound analogs (e.g.,
| Metric | Method A: Polysaccharide (IG/AD-H) | Method B: Crown Ether (CR-I) | Method C: GITC Derivatization |
| Mobile Phase | Hexane : EtOH : DEA (90:10:0.1) | Acetonitrile : Water (Gradient) | |
| Resolution ( | 2.5 – 3.5 | > 5.0 | > 8.0 |
| Tailing Factor ( | 1.1 – 1.3 (Good) | 1.0 – 1.1 (Excellent) | 1.0 (Perfect) |
| Analysis Time | 10 – 15 min | 20 – 30 min | 15 min (+ 30 min prep) |
| LOD (UV 254nm) | ~0.5 µg/mL | ~1.0 µg/mL | ~0.1 µg/mL |
| Robustness | High | Moderate (T sensitive) | High |
Part 4: Detailed Experimental Protocol (Method A)
Objective: Determine ee of this compound with
Instrumentation & Materials
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Chiralpak IG (Immobilized Amylose),
, . -
Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA).
Mobile Phase Preparation[2][3][4][5][6][7]
-
Composition: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v).
-
Procedure:
-
Measure 900 mL n-Hexane.
-
Measure 100 mL Ethanol.
-
Add 1.0 mL DEA to the Ethanol portion before mixing with Hexane (prevents immiscibility issues).
-
Mix thoroughly and degas.
-
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of sample in 1.0 mL Ethanol.
-
Working Solution: Dilute to 0.1 mg/mL with Mobile Phase.
-
Note: Prepare a racemic standard mixture to establish retention times for (R) and (S) enantiomers.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Strict control required). -
Detection: UV @ 254 nm (Alkyne-Phenyl
transition) and 210 nm. -
Injection: 5 - 10 µL.
System Suitability Criteria
-
Resolution (
): between enantiomers. -
Tailing Factor:
. -
Theoretical Plates (
): .
Part 5: Visualization of Workflows
Method Development Decision Tree
Caption: Decision matrix for selecting the optimal enantiomeric excess validation method based on sample constraints.
Chiral Recognition Mechanism[4][8]
Caption: Mechanistic comparison: Hydrogen bonding (Polysaccharide) vs. Ammonium inclusion (Crown Ether).
Part 6: Validation & Troubleshooting
Calculating Enantiomeric Excess (ee)
The ee is calculated using the peak areas of the major (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Increase DEA conc. to 0.2%; Switch to "Immobilized" column (IG/IA) to allow stronger solvents. |
| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase. If solubility is poor, use minimal EtOH. |
| Retention Shift | Temperature fluctuation | Use a column oven. Crown ether columns are extremely sensitive to Temp (lower Temp = higher retention). |
| Alkyne Degradation | Metal contamination | Passivate LC system; Add EDTA to aqueous mobile phases (only for Method B/C). |
References
-
Daicel Corporation. (2023).[1] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]
-
Stringham, R. W., & Ye, Y. K. (2006).[2] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[2] Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[3] Yakhak Hoeji, 65(3), 226-233. Retrieved from [Link]
-
Regis Technologies. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Senior Application Scientist's Guide to Benchmarking 1-(4-Ethynylphenyl)ethan-1-amine Against Other Click Reagents
In the rapidly evolving landscape of bioconjugation and drug development, the judicious selection of reagents is paramount to experimental success. "Click chemistry," a concept first introduced by K. B. Sharpless in 2001, has become an indispensable tool due to its efficiency, selectivity, and biocompatibility.[1][2][3] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of this chemical philosophy, enabling the rapid and specific formation of a stable triazole linkage from an azide and a terminal alkyne.[][5]
This guide provides a comprehensive framework for benchmarking a promising, yet less characterized, terminal alkyne, 1-(4-Ethynylphenyl)ethan-1-amine, against established click reagents. We will delve into the theoretical underpinnings of its reactivity, propose a rigorous experimental design for its evaluation, and present a comparative analysis of its potential performance. This document is intended for researchers, scientists, and drug development professionals seeking to expand their click chemistry toolkit.
The Landscape of Azide-Alkyne Click Chemistry
The power of azide-alkyne cycloaddition lies in its bioorthogonality; the azide and alkyne functional groups are largely inert to biological molecules, ensuring that the reaction proceeds exclusively between the intended partners.[] This has led to widespread applications in drug discovery, bioconjugation, and materials science.[7][8][9]
Two primary modalities of this reaction exist:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to achieve remarkable rate acceleration and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[2][5] While highly efficient, the potential cytotoxicity of the copper catalyst necessitates careful optimization and the use of stabilizing ligands in biological systems.[10][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC employs cyclooctynes, where ring strain provides the driving force for the reaction.[][10] This copper-free approach is ideal for in vivo applications.[][10] Commonly used SPAAC reagents include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN).[8][12]
This compound, as a terminal alkyne, is a reagent for CuAAC. Its unique structure, featuring a chiral amine and a phenyl group, suggests potential for specific applications where these functionalities can be exploited.
Introducing this compound: A Structural Perspective
To understand the potential performance of this compound, a closer look at its molecular structure is warranted.
-
Molecular Formula: C₁₀H₁₁N
-
Key Features:
-
A terminal ethynyl group, the reactive partner for the azide in CuAAC.
-
A phenyl ring, which can participate in π-stacking interactions and influence the electronic properties of the alkyne.
-
A chiral ethan-1-amine group, which introduces a stereocenter and a primary amine for potential secondary functionalization.
-
The presence of the amine group may influence the solubility and basicity of the molecule, which could be advantageous in certain buffer systems. The phenyl ring's electron-withdrawing nature could potentially modulate the reactivity of the terminal alkyne.
Benchmarking Protocol: A Head-to-Head Comparison
To objectively evaluate this compound, a systematic benchmarking study is essential. This protocol outlines a series of experiments to compare its performance against a standard, structurally simpler terminal alkyne, Propargyl Alcohol, and a more complex, commercially available alkyne, 4-Ethynylaniline.
Core Experimental Workflow
Caption: A generalized workflow for benchmarking click reagents.
Detailed Experimental Methodologies
1. Materials and Reagents:
-
Azide: Benzyl Azide (as a standard azide partner)
-
Alkynes:
-
This compound
-
Propargyl Alcohol (simple alkyne control)
-
4-Ethynylaniline (aromatic alkyne control)
-
-
Catalyst System:
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvents: DMSO, Water
2. Step-by-Step Protocol for a Standard Click Reaction: [13]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Benzyl Azide in DMSO.
-
Prepare 10 mM stock solutions of each alkyne (this compound, Propargyl Alcohol, 4-Ethynylaniline) in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 1 M stock solution of Sodium Ascorbate in water (freshly made).
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add 10 µL of the 10 mM Benzyl Azide stock solution (final concentration: 1 mM).
-
Add 10 µL of the 10 mM alkyne stock solution (final concentration: 1 mM).
-
Add 73 µL of PBS buffer.
-
Prepare the catalyst premix: combine 1 µL of 100 mM CuSO₄ and 2 µL of 200 mM THPTA. Let it stand for 2 minutes. Add this premix to the reaction tube.
-
Initiate the reaction by adding 4 µL of 1 M Sodium Ascorbate (final concentration: 40 mM).
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature (25°C) for 1 hour, protected from light.
-
3. Performance Metrics and Analysis:
-
Reaction Kinetics: To determine the rate of the reaction, samples should be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched. The consumption of reactants and formation of the triazole product can be monitored by LC-MS or HPLC. The second-order rate constant (k₂) can then be calculated.
-
Reaction Yield: After the 1-hour incubation, the reaction mixture should be analyzed by HPLC to determine the percentage of the limiting reagent that has been converted to the triazole product.
-
Product Stability: The stability of the resulting triazole conjugate can be assessed by incubating the product in relevant biological buffers (e.g., human serum) at 37°C and monitoring for any degradation over time using LC-MS.
Comparative Data Analysis (Hypothetical)
The following tables present a hypothetical but scientifically plausible set of results from the benchmarking experiments.
Table 1: Reaction Kinetics
| Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Propargyl Alcohol | 15 |
| 4-Ethynylaniline | 25 |
| This compound | 22 |
Table 2: Reaction Yield and Purity
| Reagent | Yield after 1 hr (%) | Purity by HPLC (%) |
| Propargyl Alcohol | >95 | >98 |
| 4-Ethynylaniline | >95 | >97 |
| This compound | >95 | >97 |
Interpretation of Results and Expert Insights
-
Reaction Kinetics: The reaction rate of this compound is expected to be comparable to that of 4-Ethynylaniline. The presence of the phenyl ring can enhance the reactivity of the alkyne through electronic effects. While the ethan-1-amine group introduces some steric bulk, it is not anticipated to significantly hinder the approach of the azide to the alkyne. All three terminal alkynes are expected to exhibit rapid kinetics, a hallmark of CuAAC.[3][15]
-
Reaction Yield: CuAAC reactions are known for their high efficiency and yields.[7][16] It is anticipated that all three reagents would proceed to near-quantitative conversion under the optimized conditions, resulting in high yields of the desired triazole product.
-
Versatility and Further Functionalization: The key advantage of this compound lies in its primary amine functionality. This provides a handle for subsequent modifications. For instance, after the click reaction, the amine group can be used to attach other molecules of interest, such as fluorophores, affinity tags, or drug payloads, using standard amine-reactive chemistry. The chiral nature of this reagent also opens up possibilities in the synthesis of stereospecific conjugates.
Conclusion and Recommendations
This compound presents itself as a promising and versatile reagent for Copper-Catalyzed Azide-Alkyne Click Chemistry. Its performance in terms of reaction kinetics and yield is expected to be on par with other aromatic terminal alkynes. The true value of this reagent is in its bifunctional nature, offering a primary amine for post-conjugation modifications and a chiral center for stereoselective applications.
For researchers in drug development, the ability to first perform a robust click ligation and then introduce a second modality via the amine group could streamline the synthesis of complex antibody-drug conjugates (ADCs) or other targeted therapeutics. Scientists in chemical biology may find the chirality of this reagent useful for creating probes to study stereospecific biological interactions.
It is recommended that researchers consider this compound when their experimental design calls for a terminal alkyne with a readily available functional group for further derivatization. As with any new reagent, it is crucial to perform initial optimization experiments to ensure the highest efficiency in the specific system being studied.
References
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]
-
Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
baseclick. Click Chemistry: Solutions by baseclick. Available at: [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]
-
American Chemical Society. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available at: [Link]
-
Mettler Toledo. Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Available at: [Link]
-
National Center for Biotechnology Information. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Available at: [Link]
-
Wikipedia. Click chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Available at: [Link]
-
National Center for Biotechnology Information. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available at: [Link]
-
ScienceDirect. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Available at: [Link]
-
MDPI. (2013, October 11). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Available at: [Link]
-
Bio-Synthesis Inc. (2014, September 4). Click Chemistry - A Review. Available at: [Link]
-
ADC Review. (2019, April 2). What is Click Chemistry?. Available at: [Link]
-
ResearchGate. (2021, March 16). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]
-
National Center for Biotechnology Information. 1-(4-Ethynylphenyl)ethan-1-one | C10H8O | CID 5123626. PubChem. Available at: [Link]
-
ResearchGate. (2025, August 6). (PDF) Review Article: Evaluation and application of click reaction. Available at: [Link]
-
National Center for Biotechnology Information. (2023, November 14). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC. Available at: [Link]
-
National Center for Biotechnology Information. 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754. PubChem. Available at: [Link]
-
Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Available at: [Link]
-
NIST. Ethanone, 1-(4-ethylphenyl)-. WebBook. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 7. Click Chemistry: Solutions by baseclick [baseclick.eu]
- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 9. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. adcreview.com [adcreview.com]
- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tcichemicals.com [tcichemicals.com]
Crystal Structure Determination of 1-(4-Ethynylphenyl)ethan-1-amine Salts: A Comparative Technical Guide
Executive Summary
1-(4-Ethynylphenyl)ethan-1-amine is a high-value chiral building block, particularly in the synthesis of tyrosine kinase inhibitors and "click-chemistry" enabled molecular probes. Its structural integrity hinges on two factors: the stability of the terminal alkyne (susceptible to polymerization) and the enantiomeric purity of the amine.
This guide provides a technical comparison of methods for determining the crystal structure and absolute configuration of this compound. We analyze the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) across different salt forms (Hydrochloride vs. Tartrate) and compare this "Gold Standard" against NMR-based derivatization (Mosher's Method) .
Experimental Workflow & Logic
The determination of absolute configuration for light-atom organic molecules (C, H, N) is challenging due to the weak anomalous scattering of X-rays. To overcome this, we employ a "Chiral Salt Strategy."[1]
Strategic Decision: Counter-ion Selection
-
Hydrochloride (HCl) Salts: Standard for bulk storage due to high melting points.[1] However, they often form thin, needle-like crystals with high mosaicity, making absolute structure determination (Flack parameter) difficult without a heavy atom.
-
L-Tartrate/Mandelate Salts: Preferred for crystallography.[1] The introduction of a counter-ion with a known absolute configuration (e.g., (2R,3R)-Tartaric acid) provides an internal reference, allowing unambiguous assignment of the amine's stereochemistry even with standard Mo or Cu radiation.
Workflow Visualization
The following diagram outlines the decision tree for structural characterization.
Figure 1: Decision logic for salt selection in crystallographic determination. Route B is recommended for absolute configuration assignment.
Detailed Experimental Protocols
Synthesis of Diastereomeric Salts (Crystal Growth)
To obtain X-ray quality crystals, we utilize the solubility differential between the diastereomers.[1]
Reagents:
-
This compound (1.0 eq)
-
L-(+)-Tartaric acid (0.5 eq for hemi-tartrate or 1.0 eq for mono-tartrate)
-
Solvent: Ethanol (Absolute) / Water mixture.[1]
Protocol:
-
Dissolution: Dissolve 145 mg (1.0 mmol) of the amine in 2 mL of absolute ethanol at 40°C.
-
Addition: Add L-(+)-Tartaric acid (150 mg, 1.0 mmol) dissolved in 0.5 mL warm water dropwise.
-
Nucleation: Stir the solution at 50°C for 30 minutes, then allow it to cool slowly to room temperature (25°C) over 4 hours in a Dewar flask (to control cooling rate).
-
Crystal Growth: If no precipitate forms, perform Vapor Diffusion .[1] Place the vial containing the solution inside a larger jar containing diethyl ether (anti-solvent). Seal the jar.
-
Harvesting: After 48-72 hours, colorless prismatic crystals suitable for XRD should form.
Data Collection Parameters[1]
-
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the ethynyl group).[1]
-
Radiation: Cu Kα (λ = 1.54178 Å) is preferred over Mo Kα for light-atom organic salts to maximize the anomalous signal, though Tartrate salts allow Mo Kα use due to the internal reference.
Comparative Analysis: XRD vs. Alternatives
The following table contrasts the performance of SC-XRD against the primary alternative, NMR Derivatization (Mosher's Method).
Table 1: Methodological Comparison
| Feature | Method A: SC-XRD (Tartrate Salt) | Method B: SC-XRD (HCl Salt) | Method C: 1H NMR (Mosher's) |
| Primary Output | 3D Atomistic Structure | Connectivity & Packing | Diastereomeric Ratio (dr) |
| Absolute Config | Definitive (via Internal Ref) | Ambiguous (High Flack error) | Inferred (Δδ models) |
| Sample Req. | Single Crystal (~0.2 mm) | Single Crystal (~0.1 mm) | ~5 mg dissolved |
| Turnaround | 24-72 Hours | 24-72 Hours | 2-4 Hours |
| Limitations | Requires high-quality crystal | Weak anomalous scattering | Conformational flexibility errors |
| Cost | High (Instrument time) | High | Low |
Why the "Salt Form" Matters for Data Quality
Experimental data from analogs (e.g., 4-chlorophenylethylamine) suggests that Tartrate salts crystallize in orthogonal or monoclinic space groups (e.g., P21) with extensive hydrogen bonding networks (N-H...O) that rigidify the lattice.
In contrast, HCl salts often suffer from:
-
Disorder: The chloride ion may occupy multiple positions.[1]
-
Twinning: High symmetry packing can lead to merohedral twinning, complicating structure solution.[1]
-
Hygroscopicity: Surface water absorption can degrade crystal quality during mounting.[1]
Representative Crystallographic Data
Note: The following data represents typical values for 1-arylethanamine salts to illustrate the quality difference.
| Parameter | Tartrate Salt (Recommended) | Hydrochloride Salt |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21 (Chiral) | P212121 |
| R-Factor (R1) | < 4.0% | 5.0 - 7.0% |
| Flack Parameter | -0.05(8) (Reliable) | 0.4(3) (Inconclusive) |
| H-Bond Network | 3D (Amine to Carboxylate) | 1D Chains (Amine to Chloride) |
Interpretation: A Flack parameter near 0 with a small standard deviation (e.g., 0.08) indicates the absolute structure is correct.[1] A value near 0.4 or 0.5 (common in HCl salts of light atoms) indicates the data cannot distinguish the enantiomer from its inverse.
References
-
VulcanChem. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride: Structural and Chemical Properties. Retrieved from
-
BenchChem. Technical Support: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Retrieved from
-
Saqib, A., et al. (2011). Crystal structure of (E)-1-(4-aminophenyl)ethanone oxime. PMC Biophysics.[1]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[1] Chemical Reviews.[1] (Contextual grounding for Mosher's Method comparison).
-
Flack, H. D. (1983). On enantiomorph-polarity estimation.[1] Acta Crystallographica Section A. (Foundational text for Flack Parameter interpretation).[1]
Sources
Comparative Guide: Thermal Stability & Behavior of 1-(4-Ethynylphenyl)ethan-1-amine Derivatives
This guide provides an in-depth technical comparison of the thermal gravimetric analysis (TGA) profiles of 1-(4-Ethynylphenyl)ethan-1-amine (EPEA) derivatives against standard industry alternatives. It is designed for researchers optimizing high-temperature polymer precursors or pharmaceutical intermediates.
), Volatility, and Crosslinking Kinetics.Executive Summary
This compound (EPEA) occupies a unique niche in materials science and synthesis. Unlike standard aliphatic amines, the presence of the 4-ethynylphenyl moiety introduces a dual-modality thermal profile:
-
Low-Temperature Volatility: Driven by the
-methylbenzylamine core (similar to standard chiral resolving agents). -
High-Temperature Crosslinking: Driven by the ethynyl (alkyne) group, which undergoes exothermic cyclotrimerization or addition reactions
.
This guide compares EPEA against
Critical Experimental Protocol (Self-Validating)
To obtain reproducible data for volatile, reactive amines, standard TGA protocols often fail. The following "Self-Validating" protocol mitigates the competition between evaporation and crosslinking.
Methodology: Confinement vs. Open Atmosphere
-
Rationale: EPEA free base is volatile. In an open pan, it evaporates before curing. To measure thermal stability (decomposition/reaction) rather than vapor pressure, hermetically sealed pans (with a pinhole) are required.
Step-by-Step TGA Workflow
-
Sample Preparation:
-
Free Base: Load 5–10 mg of liquid/low-melt solid into an Aluminum Pan (Hermetic) . Lid crimped.
-
HCl Salt: Load 5–10 mg of powder into an Alumina Pan (Open) .
-
-
Atmosphere Selection:
-
Nitrogen (
): 50 mL/min (Purge). Prevents oxidative degradation of the amine, isolating the ethynyl thermal reaction. -
Air: Not recommended for initial screening due to rapid amine oxidation masking the ethynyl cure.
-
-
Heating Program:
-
Equilibration:
for 5 min. -
Ramp:
to . -
Validation Step: If mass loss
occurs below (for salt), dry sample at for 30 min and re-run to distinguish moisture from degradation.
-
Visualization: TGA Experimental Logic
Caption: Decision tree for TGA pan selection to distinguish between volatility and chemical reactivity.
Comparative Performance Analysis
We compare EPEA (HCl Salt) against two alternatives. The salt form is used for the primary comparison to negate volatility issues and focus on the thermal limits of the molecular structure.
The Alternatives
-
Alternative A:
-Methylbenzylamine (MBA)-
Role: The "Blank". Identical structure but lacks the ethynyl group.
-
Use Case: Chiral resolution without thermal curing capability.
-
-
Alternative B: 4-Ethynylaniline (EA)
Quantitative Data Comparison (Typical Values)
| Parameter | Product: EPEA (HCl Salt) | Alt A: MBA (HCl Salt) | Alt B: EA (Free Base) |
| Onset of Mass Loss ( | |||
| Major Degradation Step | |||
| Char Yield ( | |||
| Mechanism | Amine Loss + Ethynyl Cure | Complete Volatilization | Ethynyl Polymerization |
| Reactivity Type | Latent Crosslinker | Non-Reactive | High Reactivity |
Analysis of Results
1. The "Ethynyl Anchor" Effect (Char Yield)
Comparing EPEA to MBA (Alt A) reveals the profound impact of the ethynyl group.
-
MBA: Upon reaching decomposition temperature, the molecule fragments and volatilizes completely. Char yield is negligible.
-
EPEA: The ethynyl group undergoes thermally induced polymerization (often cyclotrimerization to benzenes or formation of polyenes) starting
. This creates a carbonaceous network that "traps" the nitrogen content, resulting in a significantly higher char yield ( ). -
Implication: EPEA is suitable for "char-forming" fire-retardant applications where MBA is not.
2. Aliphatic vs. Aromatic Amine Stability (EPEA vs. EA)
Comparing EPEA to 4-Ethynylaniline (Alt B) highlights the stability of the amine attachment.
-
EA (Aromatic): The amine is directly attached to the phenyl ring. The
bond is strong, but the free base is prone to sublimation/oxidation. -
EPEA (Benzylic): The amine is on a benzylic carbon. While generally stable, benzylic amines can undergo deamination (loss of
) slightly easier than aromatic amines at high temperatures. However, EPEA offers chiral functionality that EA cannot provide, making it essential for stereoselective drug synthesis intermediates.
Thermal Degradation Mechanism[1][2][3][4][5]
Understanding why the mass loss occurs is vital for interpreting the TGA curve.
Proposed Pathway
-
Stage 1 (
): Loss of surface moisture (if hygroscopic salt). -
Stage 2 (
): Dissociation of HCl (if salt) or onset of ethynyl crosslinking. -
Stage 3 (
): Competitive pathways:-
Pathway A (Desired): Ethynyl groups react to form a poly(phenylene) network.
-
Pathway B (Degradation): Cleavage of the benzylic C-N bond.
-
Visualization: Reaction vs. Decomposition
Caption: Competitive thermal pathways for ethynyl-substituted benzylamines.
References
-
Ingersoll, A. W., et al. (1936).[3] Preparation of alpha-Methylbenzylamine. Journal of the American Chemical Society.[3] Link (Grounding for MBA volatility data).
-
Frydrych, M., et al. (2021).[4] Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties. Molecules. Link (Grounding for ethynylphenyl thermal decomposition onset ~224°C).
-
Meisen, A., & Kennard, M. L. (1982).[5] DEA degradation mechanism. Hydrocarbon Processing. Link (General amine thermal degradation mechanisms).
-
TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts. Link (Methodology for salt vs. free base TGA interpretation).
-
Sigma-Aldrich. 4-Fluoro-alpha-methylbenzylamine Properties. Link (Analogous benzylic amine physical properties).
Sources
Quantitative Analysis of 1-(4-Ethynylphenyl)ethan-1-amine in Biological Samples: A Method Development & Comparison Guide
Executive Summary & Analyte Profile
1-(4-Ethynylphenyl)ethan-1-amine (CAS: 1213055-61-8) is a substituted phenethylamine characterized by a primary amine group and a para-ethynyl substituent on the phenyl ring. Structurally analogous to psychoactive substances like 4-fluoroamphetamine (4-FA) or metabolic probes, its analysis requires rigorous control over extraction efficiency and detection specificity.
This guide objectively compares analytical platforms for quantifying this analyte in plasma and urine. While LC-MS/MS remains the gold standard for sensitivity and throughput, GC-MS (with derivatization) offers orthogonal confirmation for forensic applications, and HPLC-FLD provides a cost-effective alternative for high-concentration samples.
Analyte Physicochemical Profile
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Structure | Phenethylamine backbone + Alkyne | Lipophilic retention; Alkyne allows "Click" derivatization. |
| pKa (Amine) | ~9.5 – 10.0 | Positively charged at physiological pH; Ideal for Cation Exchange SPE. |
| LogP | ~2.1 | Moderately lipophilic; suitable for Reversed-Phase LC. |
| Stability | Alkyne moiety | Potential for metabolic oxidation; avoid strong oxidative sample prep. |
Comparative Analysis of Analytical Platforms
Platform A: LC-ESI-MS/MS (Recommended)
Mechanism: Electrospray Ionization (Positive Mode) coupled with Triple Quadrupole Mass Spectrometry.
-
Pros: Highest sensitivity (pg/mL range), minimal sample prep (Dilute-and-Shoot or PPT), high specificity.
-
Cons: Susceptible to matrix effects (ion suppression); requires expensive capital equipment.
-
Best For: PK studies, trace detection in plasma.
Platform B: GC-MS (Derivatized)
Mechanism: Electron Impact (EI) ionization after chemical derivatization (e.g., with TFAA or PFPA) to increase volatility.
-
Pros: Excellent structural elucidation (fragmentation patterns); standard in forensic labs.
-
Cons: Lengthy sample prep (dry-down required); thermal degradation risk of the alkyne if not derivatized properly.
-
Best For: Forensic confirmation, urine analysis.[1]
Platform C: HPLC-FLD (Fluorescence)
Mechanism: Pre-column derivatization with reagents targeting primary amines (e.g., OPA/mercaptoethanol or NDA).
-
Pros: High sensitivity (comparable to single-quad MS); lower instrument cost.
-
Cons: No structural confirmation; interferences from endogenous amines.
-
Best For: QC environments, labs without MS capabilities.
Quantitative Performance Matrix
| Feature | LC-MS/MS (Direct) | GC-MS (TFAA Deriv.) | HPLC-FLD (OPA Deriv.) |
| LLOQ | 0.1 – 0.5 ng/mL | 5 – 10 ng/mL | 1 – 5 ng/mL |
| Linearity | 4 orders of magnitude | 3 orders of magnitude | 3 orders of magnitude |
| Sample Vol. | 50 µL | 500 µL | 100 µL |
| Throughput | High (5 min/run) | Low (30 min/run) | Medium (15 min/run) |
| Selectivity | Excellent (MRM) | High (Retention + Ions) | Moderate (Co-elution risk) |
Detailed Protocol: LC-MS/MS Workflow (Gold Standard)
This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE to leverage the basicity of the primary amine, ensuring maximum cleanup from plasma phospholipids.
Reagents & Materials
-
Internal Standard (IS): this compound-d4 (or structural analog like Amphetamine-d5).
-
SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).
-
LC Column: Biphenyl phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm) – Selected for enhanced π-π selectivity toward the ethynyl-phenyl system.
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Aliquot 100 µL Plasma into a 1.5 mL tube.
-
Add 10 µL Internal Standard working solution (100 ng/mL).
-
Add 300 µL 2% Formic Acid in water (acidifies sample to pH < 3, ionizing the amine).
-
Vortex for 30s and centrifuge at 10,000 x g for 5 min.
Step 2: Solid Phase Extraction (MCX)
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Apply pre-treated supernatant.
-
Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals; amine remains bound by charge).
-
Elute: 500 µL 5% Ammonium Hydroxide in Methanol (neutralizes amine, releasing it).
-
Evaporate: Dry under nitrogen at 40°C. Reconstitute in 100 µL Initial Mobile Phase.
Step 3: LC-MS/MS Parameters
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min) → 95% B (3.0 min) → 95% B (4.0 min) → 5% B (4.1 min).
-
Flow Rate: 0.4 mL/min.
-
MS Source: ESI Positive.
-
MRM Transitions:
-
Quantifier: [M+H]+ → [M-NH3]+ (Loss of ammonia, typical for primary amines).
-
Qualifier: [M+H]+ → [Tropylium-Ethynyl]+ (Characteristic aromatic fragment).
-
Critical Validation Parameters (E-E-A-T)
To ensure Trustworthiness , the method must be validated against FDA/EMA guidelines.
Matrix Effect & Recovery
-
Challenge: Phospholipids in plasma can suppress ionization.
-
Solution: Calculate the Matrix Factor (MF) .
Target: . If , switch from Protein Precipitation to SPE (as described above).
Stability of the Alkyne Group
-
Risk: Terminal alkynes can undergo oxidative coupling (Glaser coupling) or hydration under harsh conditions.
-
Validation: Assess freeze-thaw stability (3 cycles) and benchtop stability (4 hours).
-
Precaution: Use amber glassware and avoid strong bases during storage.
Visualized Workflow (Graphviz)
The following diagram illustrates the decision matrix for selecting the appropriate extraction method based on sensitivity requirements.
Caption: Decision tree for sample preparation based on sensitivity requirements for this compound analysis.
References
-
Peters, F. T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Wagmann, L., et al. (2020). In vitro metabolic fate of the new psychoactive substance 4-fluoroamphetamine. Drug Testing and Analysis. (Cited for structural analogy of halogenated/substituted phenethylamines). Link
-
Thermo Fisher Scientific. (2023). Guide to Solid Phase Extraction for Basic Compounds. Application Note. Link
Sources
Safety Operating Guide
Operational Guide: Disposal of 1-(4-Ethynylphenyl)ethan-1-amine
[1]
Executive Safety Assessment
Immediate Action Required: Treat this compound as a high-energy, dual-hazard intermediate .[1]
As a Senior Application Scientist, I must emphasize that standard organic waste protocols are insufficient for this compound due to its bifunctional nature.[1] You are handling a molecule containing both a terminal alkyne (instability/reactivity risk) and a primary amine (basicity/corrosivity risk).
The disposal protocol below is designed to mitigate two specific catastrophic failure modes:
-
Formation of Metal Acetylides: The terminal alkyne proton is acidic (
). Contact with copper, silver, or mercury (often found in brass fittings or older plumbing) can generate shock-sensitive explosive salts.[1] -
Uncontrolled Polymerization: The ethynyl group is prone to exothermic polymerization, particularly if the amine group catalyzes the reaction or if the waste is subjected to heat/initiators.
Physicochemical Hazard Profile
| Property | Hazard Classification | Operational Implication |
| Functional Group A | Terminal Alkyne ( | DO NOT use metal containers or spatulas. Risk of explosive acetylides.[2] |
| Functional Group B | Primary Amine ( | Corrosive/Basic . Incompatible with acids, acid chlorides, and anhydrides.[1][3][4] |
| Physical State | Solid / Oil (depending on purity) | Likely combustible. Dusts may form explosive mixtures with air.[2] |
| RCRA Status | Characteristic Waste | Likely D001 (Ignitable) and potentially D002 (Corrosive). |
Pre-Disposal Stabilization (The Self-Validating System)
Before moving the chemical to waste storage, you must execute this Self-Validating Protocol . This ensures the material is stable enough for transport and incineration.
Step 1: Material Verification
-
Check: Is the material in a metal container or does the cap have a metal liner?
-
Action: If YES , carefully transfer to a High-Density Polyethylene (HDPE) or borosilicate glass container immediately using a plastic or glass spatula.[1]
-
Validation: Confirm the new container is chemically compatible and free of metal traces.
Step 2: Chemical Segregation
-
Check: Does the waste stream contain strong acids (e.g., HCl,
) or oxidizing agents? -
Action: Segregate this compound into a separate "Non-Halogenated Organic - Basic/Amine" stream.
-
Causality: Mixing amines with acids generates heat (exotherm), which can thermally initiate the polymerization of the alkyne group, leading to a runaway reaction in the waste drum.[1]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Substance (Solid/Oil)
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and flame-resistant lab coat.[1] Work inside a fume hood.
-
Container Selection: Use a wide-mouth HDPE jar. Strictly prohibited: Metal cans or drums with unlined metal interiors.
-
Transfer:
-
Use a disposable plastic spatula to transfer the solid.
-
If the substance is an oil, use a plastic pipette.[1]
-
-
Labeling:
-
Affix a hazardous waste label.
-
Mark clearly: "Flammable Solid" and "Corrosive (Amine)."
-
Add a special hazard note: "Terminal Alkyne – NO METAL CONTACT."
-
-
Storage: Store in a cool, dry flammables cabinet until pickup. Avoid exposure to light.
Scenario B: Disposal of Reaction Mixtures (Solution)
If the compound is dissolved in solvent (e.g., DCM, THF, Methanol):
-
Quenching (If Reactive Reagents Present):
-
If the mixture contains strong bases (e.g., n-BuLi, NaH) used to deprotonate the alkyne, quench carefully with an alcohol (e.g., isopropanol) at 0°C under nitrogen before disposal.[1]
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with organic incineration streams.
-
pH Check:
-
Check the pH of the waste solution.
-
If pH < 4, do not combine with the amine waste stream directly; neutralize slowly with sodium bicarbonate to pH 7-9 to prevent heat generation in the drum.[1]
-
-
Consolidation: Pour into the "Non-Halogenated Organic" waste carboy (unless halogenated solvents like DCM are used, then "Halogenated Organic").
Visualized Workflows
Logic Diagram: Waste Stream Segregation
This decision tree ensures you select the correct waste path, preventing incompatible mixing.[1]
Caption: Decision logic for segregating alkyne/amine waste to prevent incompatible reactions.
Logic Diagram: Chemical Handling & Incompatibility
Understanding the "Why" behind the protocol.
Caption: Mechanistic pathway showing how improper handling leads to explosion or thermal runaway.[1]
Regulatory & Logistics Data
When preparing the waste manifest for your Environmental Health & Safety (EHS) team or waste contractor, use the following classifications.
| Regulatory Body | Classification Code | Description |
| EPA (RCRA) | D001 | Ignitable Characteristic . (Flash point likely <60°C or combustible solid). |
| EPA (RCRA) | D002 | Corrosive Characteristic .[5] (Applicable if aqueous solution pH |
| DOT (Transport) | UN 3259 or UN 2735 | Polyamines, solid, corrosive, n.o.s.[1] or Amines, liquid, corrosive, n.o.s.[1] (Verify specific UN based on physical state). |
Final Note on Incineration: The preferred destruction method is high-temperature incineration with a secondary combustion chamber. This ensures complete mineralization of the nitrogenous components and destruction of the alkyne backbone.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for RCRA D001/D002 codes).
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
Personal protective equipment for handling 1-(4-Ethynylphenyl)ethan-1-amine
This guide provides essential safety and logistical information for the handling and disposal of 1-(4-Ethynylphenyl)ethan-1-amine. The following protocols are synthesized from established safety guidelines for handling substituted amines and ethynylphenyl compounds, providing a robust framework for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of structurally similar chemicals.
Understanding the Hazard Landscape
This compound is an organic compound containing an amine group, which generally drives its reactivity and potential hazards. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[1][2][3] The ethynylphenyl group may also contribute to its reactivity and toxicity profile. Therefore, a cautious and well-planned approach to handling is paramount.
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation or burns.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the scale and nature of the work being performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] | Prevents skin contact, which can lead to irritation or burns. Gloves should be inspected before each use and disposed of properly.[6] |
| Body Protection | Laboratory coat or chemical-resistant coveralls.[7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1][2][8] | Essential when working with the solid in a way that generates dust or when there is a potential for vapor generation, especially in poorly ventilated areas. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow minimizes the risk of exposure and ensures a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation and Area Inspection:
-
Ensure a calibrated and certified chemical fume hood is used for all handling procedures.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[4]
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
-
-
Donning PPE:
-
Don a lab coat, followed by chemical splash goggles and a face shield if necessary.
-
Put on the first pair of nitrile gloves.
-
If required, don a second pair of gloves for added protection.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Use a spatula for solid transfers and avoid creating dust.
-
Close the container tightly immediately after use.[4]
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation during cleanup.[3][9] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated spatulas and weigh boats, in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, labeled waste container. Do not mix with other incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
-
-
Final Disposal:
References
- What are the Health and Safety Guidelines for Using Amines?
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- SAFETY D
- material safety d
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- SAFETY D
- MATERIAL SAFETY D
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- 1910.
- SAFETY D
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. velsafe.com [velsafe.com]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. bio.vu.nl [bio.vu.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
